Methyl 2-aminothiazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNNCGWBDJHCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285518 | |
| Record name | Methyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-61-0 | |
| Record name | 6633-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Aminothiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core 2-aminothiazole scaffold is a privileged structure found in numerous biologically active molecules, most notably the multi-kinase inhibitor Dasatinib. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, intended to serve as a valuable resource for researchers and professionals in the field. The guide includes detailed tables of its physicochemical properties, spectroscopic data, and a representative experimental protocol for its synthesis. Furthermore, it visualizes a key signaling pathway associated with the biological activity of 2-aminothiazole-based inhibitors.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are crucial for its handling, storage, and application in synthetic and biological studies.
| Property | Value | Reference(s) |
| CAS Number | 6633-61-0 | [1] |
| Molecular Formula | C₅H₆N₂O₂S | |
| Molecular Weight | 158.18 g/mol | |
| Appearance | White to yellow or green crystalline powder | [1] |
| Melting Point | 189-194 °C | [1] |
| Boiling Point | 298.7 ± 13.0 °C at 760 mmHg (Predicted) | |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in hot water and dilute acids. | |
| Storage Conditions | Store at 2-8 °C in a tightly sealed container, protected from light. |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data for this compound and its close analogs.
| Technique | Data (Predicted/Reported for Analogs) | Reference(s) |
| ¹H NMR | (DMSO-d₆): δ ~7.9 (s, 1H, thiazole H-4), ~7.2 (br s, 2H, NH₂), ~3.7 (s, 3H, OCH₃). Chemical shifts can vary depending on the solvent and concentration. For ethyl 2-amino-4-methylthiazole-5-carboxylate: δ 7.72 (s, 2H, NH₂), 4.14 (q, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₃). | [2][3][4] |
| ¹³C NMR | (DMSO-d₆): Expected peaks around δ 170 (C=O), 162 (C-2), 145 (C-5), 110 (C-4), 52 (OCH₃). For a similar derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate: δ 170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (O-CH₂), 17.4, 14.7 (CH₃). | [2] |
| IR (KBr) | Expected characteristic peaks around 3400-3200 cm⁻¹ (N-H stretching of the amino group), ~1700 cm⁻¹ (C=O stretching of the ester), ~1620 cm⁻¹ (C=N stretching of the thiazole ring), and ~1550 cm⁻¹ (N-H bending). For ethyl 2-amino-4-methylthiazole-5-carboxylate: 3374, 3301 (NH₂), 1674 (C=O), 1514 (C=N) cm⁻¹. | [2][5] |
Experimental Protocols
Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[6][7] This involves the reaction of an α-halocarbonyl compound with a thioamide. For this compound, a plausible synthetic route involves the reaction of a methyl 2-halo-3-oxopropanoate with thiourea.
Workflow for Hantzsch-based Synthesis:
Caption: A generalized workflow for the Hantzsch synthesis of a 2-aminothiazole-5-carboxylate analog.
Detailed Protocol (Representative):
-
Preparation of Methyl 2-chloro-3-oxobutanoate: To a solution of methyl acetoacetate (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as sulfuryl chloride (1.1 equivalents) dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude α-chloro-β-ketoester.
-
Cyclization with Thiourea: The crude methyl 2-chloro-3-oxobutanoate is dissolved in a polar solvent like ethanol or a mixture of water and an organic solvent.[4] Thiourea (1 equivalent) is added to the solution. The reaction mixture is heated to reflux (e.g., 80 °C) for several hours until the reaction is complete.[4]
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and then with a cold organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization. A patent for a similar compound suggests recrystallization from a mixture of THF and hexane.[8]
Biological Relevance and Signaling Pathways
The 2-aminothiazole moiety is a key pharmacophore in many kinase inhibitors.[9] this compound serves as a crucial building block for the synthesis of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10]
Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias.[10] It also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin A receptor, and PDGF receptor.[11][12] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[10][13]
Key Signaling Pathway Inhibited by 2-Aminothiazole-Based Drugs (e.g., Dasatinib):
References
- 1. This compound | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. This compound(6633-61-0) 1H NMR [m.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 2-aminothiazole-5-carboxylate (CAS Number 6633-61-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminothiazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique structural motif, featuring a thiazole ring with both an amino and a methyl carboxylate group, imparts versatile reactivity, making it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of pharmaceutical agents, most notably the tyrosine kinase inhibitor, Dasatinib. Detailed experimental protocols, spectroscopic data, and mechanistic insights are presented to serve as a practical resource for researchers in the field.
Core Chemical and Physical Properties
This compound is typically a white to yellow or green crystalline powder.[1][2] Its fundamental properties are summarized in the table below, compiled from various suppliers and databases. It is sensitive to heat and moisture and should be stored in a cool, dry place.[3]
| Property | Value | Reference(s) |
| CAS Number | 6633-61-0 | [4] |
| Molecular Formula | C₅H₆N₂O₂S | [1][4] |
| Molecular Weight | 158.18 g/mol | [1][3][4] |
| Appearance | White to yellow to green crystalline powder | [1][2] |
| Melting Point | 182 - 194 °C | [1][3][4] |
| Boiling Point | 298.7 °C | [4] |
| Purity (GC) | ≥ 98% | [1][3] |
| Solubility | Soluble in hot water, dilute acids. Slightly soluble in cold water, ethanol, and ether. | [5] |
| Storage Conditions | Store at 2 - 8 °C in a tightly sealed container, protected from light and heat. | [1][4] |
Synthesis and Reaction Mechanisms
The primary route for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For this compound, this typically involves the reaction of a methyl 2-haloacetoacetate with thiourea.
Hantzsch Thiazole Synthesis: A Mechanistic Overview
The reaction proceeds through a series of nucleophilic attack and cyclization steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halo ester.
-
Tautomerization and Cyclization: Following an initial S-alkylation, tautomerization occurs, followed by an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon of the ester group.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.
Caption: Hantzsch synthesis workflow for this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data for this compound and its close derivatives.
| Spectroscopic Data | Expected/Reported Values | Reference(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~7.9 (s, 1H, thiazole-H), ~7.6 (br s, 2H, -NH₂), ~3.7 (s, 3H, -OCH₃). Note: Exact shifts can vary based on solvent and concentration. | [6] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~170 (C=O), ~162 (-C-NH₂), ~140 (thiazole-C5), ~120 (thiazole-C4), ~52 (-OCH₃). Note: Assignments are based on analogous structures and predictive models. | [6] |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~1700 (C=O stretch, ester), ~1620 (C=N stretch, thiazole ring), ~1540 (N-H bend, amine). Note: Values are typical for 2-aminothiazole esters. | [7] |
| Mass Spec. (ESI-MS) | m/z: 159.02 [M+H]⁺, 181.00 [M+Na]⁺. Note: Calculated for C₅H₆N₂O₂S. | [7] |
Key Applications in Research and Development
This compound is a versatile intermediate with significant applications in several fields.[1]
-
Pharmaceutical Development: It is a critical building block in the synthesis of various pharmaceuticals.[1] Its most notable application is as a key precursor to the anticancer drug Dasatinib, a potent tyrosine kinase inhibitor.[8]
-
Agricultural Chemistry: The 2-aminothiazole scaffold is utilized in the development of novel herbicides and fungicides, where it contributes to enhanced efficacy and reduced environmental impact.[1]
-
Biochemical Research: This compound and its derivatives are employed in studies of enzyme inhibition and protein-protein interactions.[1] For example, derivatives have been identified as inhibitors of Mycobacterium tuberculosis.
-
Materials Science: It is explored for its potential in creating novel polymers and coatings with enhanced properties.[1]
Role in the Synthesis of Dasatinib
Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9] It functions by inhibiting the BCR-ABL fusion protein and SRC family kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation.[9] this compound serves as the core scaffold upon which the rest of the Dasatinib molecule is constructed.
Caption: Simplified workflow for the synthesis of Dasatinib.
Mechanism of Action of Dasatinib
Dasatinib exerts its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. By inhibiting kinases like BCR-ABL and SRC, it effectively shuts down multiple downstream cascades.
Caption: Dasatinib inhibits BCR-ABL, blocking pro-survival signaling pathways.
Experimental Protocols
The following are generalized protocols for the synthesis of 2-aminothiazole-5-carboxylates and for a common biological assay used to evaluate the cytotoxicity of its derivatives.
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch-type)
This protocol is adapted for a related compound but illustrates the general procedure applicable for the methyl ester with appropriate modifications.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
Procedure:
-
In a reaction flask, dissolve ethyl acetoacetate (0.05 mol) in a mixture of water (50 mL) and THF (20 mL).
-
Cool the mixture to below 0 °C in an ice bath.
-
Slowly add NBS (0.06 mol) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Once the bromination is complete, add thiourea (0.05 mol) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Cool the mixture to room temperature and filter to remove any insoluble byproducts.
-
To the filtrate, add ammonia solution until the solution is basic, which will precipitate the product.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethyl acetate to yield the pure compound.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562 for leukemia)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General experimental workflow for an MTT cell viability assay.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[10][11] In case of accidental contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest due to its foundational role in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its straightforward synthesis via the Hantzsch reaction and its versatile reactivity make it an indispensable tool for organic and medicinal chemists. The continued exploration of this and related 2-aminothiazole scaffolds is expected to yield novel therapeutic agents and other valuable chemical entities. This guide has provided a technical overview of its properties, synthesis, and applications to aid researchers in leveraging this important chemical intermediate in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. rsc.org [rsc.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to Methyl 2-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminothiazole-5-carboxylate is a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a thiazole ring functionalized with both an amino and a methyl ester group, renders it a versatile building block for the synthesis of complex molecules, most notably the tyrosine kinase inhibitor, Dasatinib. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and spectroscopic characterization.
Molecular Structure and Identifiers
This compound is a heteroaromatic compound. The core of the molecule is a five-membered thiazole ring containing sulfur and nitrogen atoms. This ring is substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a methyl carboxylate group (-COOCH₃)[1].
Chemical Identifiers
| Identifier | Value |
| CAS Number | 6633-61-0[2] |
| Molecular Formula | C₅H₆N₂O₂S[3] |
| Molecular Weight | 158.18 g/mol [3] |
| SMILES | COC(=O)c1cnc(N)s1[2] |
| InChI Key | UJNNCGWBDJHCEM-UHFFFAOYSA-N[2][3] |
Molecular Diagram
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Melting Point | 182-186 °C | [3] |
| Boiling Point | 298.7 ± 13.0 °C (Predicted) | [3] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.02 ± 0.10 (Predicted) | [3] |
| LogP | 0.36 | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Appearance | Tan to Light Brown Solid | [3] |
Synthesis Protocols
The synthesis of this compound and its derivatives is well-documented, with various methods developed to improve yield and efficiency. A common and effective method is the Hantzsch thiazole synthesis.
One-Pot Synthesis from Ethyl Acetoacetate
A practical one-pot procedure has been described for the synthesis of related ethyl 2-substituted-4-methylthiazole-5-carboxylates, which can be adapted for the methyl ester[4].
Experimental Protocol:
-
To a mixture of a β-ketoester (e.g., methyl acetoacetate) in a solvent system of water and tetrahydrofuran (THF) below 0°C, N-bromosuccinimide (NBS) is added.
-
The reaction mixture is stirred at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).
-
Thiourea is then added to the reaction mixture.
-
The mixture is heated to 80°C for 2 hours to facilitate the cyclization reaction, forming the thiazole ring.
-
After completion, the product is isolated and purified.
This "one-pot" approach simplifies the traditional two-step process of bromination and cyclization, making it more efficient[4][5].
Caption: One-pot synthesis workflow for aminothiazole carboxylates.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While detailed spectra are proprietary to specific databases, typical expected signals are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons (-NH₂).
-
¹³C NMR: Carbon signals corresponding to the methyl group, the ester carbonyl, and the carbons of the thiazole ring would be observed.
Infrared (IR) Spectroscopy
Key IR absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the thiazole ring, and C-S stretching.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (158.18 g/mol ).
Biological and Medicinal Significance
This compound is a crucial intermediate in the synthesis of various biologically active compounds[6][7].
Role in Dasatinib Synthesis
Its most prominent application is as a key building block in the synthesis of Dasatinib, a potent anticancer drug used to treat certain types of leukemia[6][8]. The 2-aminothiazole core is a recognized pharmacophore in many kinase inhibitors.
Other Biological Activities
Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including:
-
Antitubercular: Some 2-aminothiazole-4-carboxylate derivatives have shown significant activity against Mycobacterium tuberculosis[9].
-
Anticancer: Beyond its role in Dasatinib, the 2-aminothiazole scaffold is explored for the development of other novel antineoplastic agents[8].
-
General Medicinal Chemistry: The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antiviral agents[7][10][11].
Caption: Role of the compound in drug development.
Conclusion
This compound is a compound of high importance in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an invaluable precursor for the development of novel therapeutic agents. The synthetic protocols are well-established, allowing for its efficient production. Further research into the applications of this molecule and its derivatives is likely to yield new and important discoveries in drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS#:6633-61-0 | Chemsrc [chemsrc.com]
- 3. 6633-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 2-aminothiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 2-aminothiazole-5-carboxylate. These predictions are derived from the analysis of similar structures and are intended to serve as a reference for experimental verification.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | s | 1H | Thiazole C4-H |
| ~7.5 - 7.7 | br s | 2H | -NH₂ |
| ~3.7 - 3.8 | s | 3H | -OCH₃ |
s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 172 | C=O (ester) |
| ~162 - 164 | C2 (thiazole, C-NH₂) |
| ~140 - 142 | C4 (thiazole, C-H) |
| ~115 - 117 | C5 (thiazole, C-COOCH₃) |
| ~51 - 53 | -OCH₃ |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Broad | N-H stretching (amine) |
| 3150 - 3050 | Medium-Weak | C-H stretching (aromatic) |
| 2980 - 2940 | Weak | C-H stretching (methyl) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1630 | Strong | N-H bending (amine) |
| ~1550 | Medium-Strong | C=N stretching (thiazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| 127 | [M - OCH₃]⁺ |
| 100 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay may be included to ensure accurate integration, particularly for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Sample Spectrum: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Data Acquisition: Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the ion source.
-
For ESI, the sample solution is infused or injected into a stream of solvent and nebulized into charged droplets.
-
For EI, the sample is vaporized and then bombarded with a high-energy electron beam.
-
-
Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Methyl 2-Aminothiazole-5-Carboxylate: An In-Depth Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of Methyl 2-aminothiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the oncology drug Dasatinib.[1] While specific quantitative data for this compound is not extensively published, this document outlines the established experimental protocols and data presentation standards necessary for its thorough physicochemical characterization.
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[2][3] Its fundamental properties are summarized below, forming the basis for further solubility and stability assessments.
| Property | Value | References |
| Molecular Formula | C₅H₆N₂O₂S | [2][4][5] |
| Molecular Weight | 158.18 g/mol | [2][4][5] |
| Melting Point | 182-194 °C | [2][3][5] |
| Boiling Point | ~298.7 °C (Predicted) | [4][5] |
| pKa | 3.02 ± 0.10 (Predicted) | [6][7] |
| LogP | 0.36 (Predicted) | [4] |
Solubility Studies
A comprehensive understanding of a compound's solubility is critical for formulation development, bioavailability, and overall therapeutic efficacy. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.
Quantitative Solubility Data
The following table should be used to summarize the experimentally determined equilibrium solubility of this compound in various relevant solvent systems at controlled temperatures.
Table 1: Equilibrium Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Purified Water | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Purified Water | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Acetate Buffer (pH 4.5) | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
| Chloroform | 25 ± 1 | Data to be determined | Data to be determined | Shake-Flask |
Note: Qualitative data indicates slight solubility in DMSO and Methanol.[6][7] It is sparingly soluble in water and moderately soluble in other polar organic solvents.[8]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Methodology:
-
Preparation: Prepare the required aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select organic solvents.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial). The excess solid should be visually apparent.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE). Adsorption to the filter material should be evaluated.
-
Quantification: Dilute the saturated supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined in the saturated solution.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Studies
Stability studies are essential to identify potential degradation pathways and to determine appropriate storage and handling conditions. Forced degradation studies are performed under conditions more severe than accelerated stability testing to predict the likely degradation products.[9][10]
Quantitative Stability Data (Forced Degradation)
The results of the forced degradation studies should be recorded in the following format, detailing the percentage of the parent compound remaining and the formation of major degradation products.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Area of Major Degradant 1 (RT) | % Area of Major Degradant 2 (RT) | Mass Balance (%) |
| Hydrolytic | |||||
| 0.1 N HCl, 60 °C | e.g., 24h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 0.1 N NaOH, 60 °C | e.g., 8h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Purified Water, 80 °C | e.g., 48h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Oxidative | |||||
| 3% H₂O₂, RT | e.g., 24h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Thermal | |||||
| Solid State, 80 °C | e.g., 7 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Photolytic | |||||
| Solid, ICH Option 2 | Standard | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Solution, ICH Option 2 | Standard | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[11][12] Storage recommendations (refrigerated, dark, inert atmosphere) suggest potential sensitivity to heat, light, and oxidative conditions.[5][7]
Experimental Protocol: Forced Degradation Studies
A stability-indicating analytical method, typically reverse-phase HPLC with a photodiode array (PDA) detector, must be developed and validated prior to these studies.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and sample at appropriate time points. Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Maintain at a specific temperature (e.g., 60°C) and sample over time. Neutralize before injection. Thiazole derivatives can be susceptible to alkaline hydrolysis.[5]
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat (e.g., at 80°C), sampling at various intervals.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation (Thermolysis): Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., several days).
-
Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A dark control sample must be analyzed concurrently.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The use of a PDA detector helps in assessing peak purity and detecting the formation of degradants. Mass spectrometry (LC-MS) can be used to identify the structure of significant degradation products.
Caption: Workflow for Forced Degradation Stability Studies.
Role in Drug Development
Solubility and stability are not isolated parameters; they are foundational to the entire drug development process. Poor solubility can halt the development of an otherwise potent compound, while unforeseen instability can lead to loss of efficacy and the formation of potentially toxic degradants.
Caption: Role of Solubility and Stability in Drug Development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 100 g, CAS No. 6633-61-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 4. This compound | CAS#:6633-61-0 | Chemsrc [chemsrc.com]
- 5. biosynth.com [biosynth.com]
- 6. 6633-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 6633-61-0 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including several clinically approved drugs. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their role as enzyme inhibitors. This guide is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this versatile scaffold.
Anticancer Activity of 2-Aminothiazole Derivatives
2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
In Vitro Cytotoxicity
The anticancer potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 µM | [1] |
| A549 (Lung) | Strong antiproliferative activity | [1] | |
| 4,5-butylidene and benzylic amine substituted 2-aminothiazole | H1299 (Lung) | 4.89 µM | [1] |
| SHG-44 (Glioma) | 4.03 µM | [1] | |
| Thiazole derivative 23 | HepG2 (Liver) | 0.51 mM | [1] |
| PC12 (Pheochromocytoma) | 0.309 mM | [1] | |
| Thiazole derivative 24 | HepG2 (Liver) | 0.57 mM | [1] |
| PC12 (Pheochromocytoma) | 0.298 mM | [1] | |
| 4-aryl-N-arylcarbonyl-2-aminothiazole | Various | 16.3-42.7 nM | [1] |
| 2-aminothiazole with meta-halogen on phenyl ring | HT29 (Colon) | 0.63 µM | [1] |
| A549 (Lung) | 8.64 µM | [1] | |
| HeLa (Cervical) | 6.05 µM | [1] | |
| Karpas299 (Lymphoma) | 13.87 µM | [1] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 µM | [2] |
| Compound 9n | A549 (Lung, EGFR kinase) | 1.03 µM | [3] |
| Compound 5b | HT29 (Colon) | 2.01 µM | |
| Aminobenzothiazole derivative 51 | MCF-7 (Breast) | 3.84 µM | [4] |
| HCT-116 (Colon) | 5.61 µM | [4] | |
| HEPG-2 (Liver) | 7.92 µM | [4] |
Mechanisms of Anticancer Action
A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is intricately regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad, Bid) and anti-apoptotic (e.g., Bcl-2) members.[5][6] Certain 2-aminothiazole derivatives have been shown to modulate the expression of these proteins, leading to a shift in the balance towards apoptosis. This ultimately results in the activation of a cascade of caspases, the executioners of apoptosis.[6]
In addition to inducing apoptosis, 2-aminothiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M.[7] This prevents cancer cells from proceeding through mitosis and dividing. The cell cycle is controlled by a series of cyclins and cyclin-dependent kinases (CDKs).[8] Some 2-aminothiazole derivatives have been found to inhibit the activity of key CDKs, such as CDK2, leading to cell cycle arrest.[9][10]
Antimicrobial Activity of 2-Aminothiazole Derivatives
2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[2]
In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Piperazinyl derivative 121d | Staphylococcus aureus (MRSA) | 4 | [2] |
| Escherichia coli | 8 | [2] | |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [2] |
| Staphylococcus epidermidis | 4-16 | [2] | |
| 2,4-disubstituted 1,3-thiazole 38 | Escherichia coli | 4.32 | [11] |
| N-oxazolylcarboxamide 6b | Mycobacterium tuberculosis H37Ra | 3.13 | |
| 2-aminothiazole derivative 3 | Methicillin-resistant Staphylococcus aureus | 0.23-0.7 | [11] |
| 2-aminothiazole derivative 9 | Various Fungi | 0.06-0.23 | [11] |
| 2-aminothiazole derivative 13a | Various Bacteria | 46.9-93.7 | [11] |
| Various Fungi | 5.8-7.8 | [11] | |
| Benzothiazole derivative 18 | Mycobacterium tuberculosis | 44-51 µM | [12] |
| Oxazole derivative 21 | Mycobacterium tuberculosis | 8-10 µM | [12] |
| Oxazole derivative 22 | Mycobacterium tuberculosis | 9-10 µM | [12] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of 2-aminothiazole derivatives can be attributed to the inhibition of essential microbial enzymes.
In bacteria, some 2-aminothiazole derivatives have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[13] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.
In fungi, certain 2-aminothiazole derivatives act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[13] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.
Anti-inflammatory Activity and Enzyme Inhibition
Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have also demonstrated anti-inflammatory activity and the ability to inhibit a variety of enzymes.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.
| Compound/Derivative | Target | IC50/Ki Value | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 ± 0.001 µM | [14] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki: 0.124 ± 0.017 µM | [14] |
| Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030 µM | [14] | |
| Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 µM | [14] | |
| 2-aminothiazole derivative 1 | CK2α | IC50: 27.7 µM | [15] |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | IC50: 0.6 µM | [16] |
| Aminothiazole derivative 29 | Aurora A Kinase | IC50: 79 nM | [4] |
| Aminothiazole derivative 30 | Aurora A Kinase | IC50: 140 nM | [4] |
| Phenyl sulfonyl substituted thiazole 40 | B-RAFV600E Kinase | IC50: 23.1 ± 1.2 nM | [4] |
| Diaminothiazole derivative 51 | CDK2 | IC50: 0.0009 – 0.0015 µM | [8] |
| Dasatinib (BMS-354825) | Pan-Src Kinase | Nanomolar to subnanomolar potency | [17] |
| 2-acetamido-thiazolylthio acetic ester derivative 14 | CDK2 | IC50: 1-10 nM | [9][10][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-aminothiazole derivatives.
Anticancer Activity Evaluation
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity Evaluation
Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the 2-aminothiazole derivatives onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound.
Anti-inflammatory Activity and Enzyme Inhibition
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
Protocol:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.
-
Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the 2-aminothiazole derivative or a control inhibitor for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Signal Detection: Stop the reaction and measure the product formation using a plate reader (absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Conclusion
2-Aminothiazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their demonstrated efficacy against a wide range of cancers and microbial pathogens, coupled with their potential as anti-inflammatory agents and enzyme inhibitors, underscores their therapeutic potential. The structure-activity relationships derived from the extensive research on these compounds provide a solid foundation for the rational design of new and more potent derivatives. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate the ongoing research and development of novel 2-aminothiazole-based therapeutics to address unmet medical needs.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Core Mechanism of Action of Methyl 2-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. While it is widely recognized as a crucial intermediate in the synthesis of multi-kinase inhibitors such as Dasatinib, it has also been reported to possess intrinsic anticancer properties. The primary mechanism of action attributed to this compound is the inhibition of the ClC-2 chloride channel, which is implicated in cancer cell proliferation. This technical guide provides a comprehensive overview of the available information on its mechanism of action, its role in synthesis, and the broader biological context of the 2-aminothiazole scaffold. Due to the absence of publicly available primary literature detailing the quantitative specifics of its ClC-2 inhibition, this document also presents a representative experimental protocol for assessing ClC-2 channel inhibition to guide researchers in this area.
Core Mechanism of Action: ClC-2 Chloride Channel Inhibition
This compound has been identified as an inhibitor of the ClC-2 chloride channel, a member of the voltage-gated chloride channel (ClC) family.[1] These channels play a role in various physiological processes, and their dysregulation has been linked to several pathologies, including cancer. Inhibition of ClC-2 by this compound is reported to lead to a decrease in cancer cell proliferation, suggesting its potential as a direct anticancer agent.[1]
Signaling Pathway
The inhibition of the ClC-2 channel by this compound is proposed to disrupt the normal flux of chloride ions across the cell membrane. This disruption can affect intracellular pH, cell volume regulation, and potentially interfere with the cell cycle, ultimately leading to an anti-proliferative effect.
Caption: Proposed signaling pathway of this compound.
Quantitative Data
A thorough review of the scientific literature did not yield specific quantitative data for the inhibition of the ClC-2 channel by this compound (e.g., IC50, Ki values). The information regarding its activity as a ClC-2 inhibitor is noted on commercial vendor websites, but the primary research source for this data is not publicly available.
However, for context, the broader class of 2-aminothiazole derivatives has been extensively studied, and quantitative data for the inhibition of other targets by various derivatives are available.
| Derivative Class | Target | IC50 Values | Reference |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Proliferation of K562 leukemia cells | 16.3 µM - 21.6 µM | [2] |
| 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives | HSET (KIFC1) kinesin | Micromolar to nanomolar range | [3] |
| 2-aminothiazole derivatives | Phosphodiesterase type 5 (PDE5) | ~100% inhibition at 10 µM | [4] |
| 2-aminothiazole derivatives | COX-1 | 1.00–6.34 μM | [4] |
| 2-aminothiazole derivatives | COX-2 | 0.09–0.71 μM | [4] |
| 2-aminothiazole derivatives | Glutaminase (GLS) | Varies | [5] |
| 2-aminothiazole-4-carboxylic acids | Metallo-β-lactamases (MBLs) | Potent activity against B1, B2, and B3 MBLs | [6] |
Experimental Protocols
As the specific protocol for testing this compound against ClC-2 is not available, a representative protocol for a cell-based electrophysiology assay to screen for ClC-2 inhibitors is provided below. This protocol is based on established methods for studying ClC-2 channel activity.[4][7][8][9]
Representative Protocol: Whole-Cell Patch-Clamp Electrophysiology for ClC-2 Inhibition
Objective: To determine the inhibitory effect of this compound on ClC-2 chloride channel currents in a mammalian cell line expressing the channel.
Materials:
-
HEK293 cells stably expressing human CLCN2 (gene for ClC-2).
-
This compound.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate HEK293-CLCN2 cells onto glass coverslips 24-48 hours before the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a potential of 0 mV.
-
Apply a voltage protocol to elicit ClC-2 currents. A typical protocol involves stepping the voltage from -100 mV to +80 mV in 20 mV increments for 500 ms.
-
-
Data Acquisition:
-
Record baseline ClC-2 currents in the absence of the test compound.
-
Perfuse the cells with the external solution containing different concentrations of this compound.
-
Record currents at each concentration after allowing for equilibration.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at a specific voltage (e.g., -100 mV) for each concentration of the inhibitor.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a representative ClC-2 inhibition assay.
Role as a Synthetic Intermediate
This compound is a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its most notable application is in the production of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The 2-amino and 5-carboxylate functional groups on the thiazole ring provide versatile handles for synthetic transformations.
Broader Biological Activities of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of activities, including:
-
Anticancer: Targeting various kinases (e.g., Src, CDK2), tubulin, and other proteins involved in cell proliferation.[2][10][11][12]
-
Antibacterial and Antifungal: Showing efficacy against a range of microbial pathogens.
-
Anti-inflammatory: Through mechanisms such as the inhibition of COX enzymes.[4]
-
Antiviral: Including activity against HIV.
-
Neuroprotective: Demonstrating potential in models of neurological disorders.
Conclusion
This compound is a molecule with a dual role in drug discovery. It is an established and critical intermediate in the synthesis of important therapeutics like Dasatinib. Additionally, it is reported to have its own biological activity as an inhibitor of the ClC-2 chloride channel, which contributes to its in vivo anticancer effects. While the primary literature quantifying this inhibitory activity remains elusive, the consistent reporting from multiple sources suggests its relevance. The broader 2-aminothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents targeting a wide range of diseases. Further public elucidation of the direct biological targets of this compound would be of significant value to the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloride Channels | Sygnature Discovery [sbdrugdiscovery.com]
- 6. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. audreyli.com [audreyli.com]
- 12. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminothiazole Core: A Scaffolding Success in Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Application of 2-Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of 2-aminothiazole compounds, with a focus on their mechanisms of action and the experimental methodologies used in their development.
Discovery and Historical Perspective
The journey of 2-aminothiazole compounds began in the late 19th century with the pioneering work of Arthur Hantzsch. In 1887, he reported the first synthesis of a thiazole ring, a reaction now famously known as the Hantzsch thiazole synthesis.[1] This fundamental discovery laid the groundwork for the exploration of thiazole chemistry and the eventual development of 2-aminothiazole derivatives.
Initially, the applications of 2-aminothiazoles were primarily in the dye industry. However, with the advent of the sulfa drugs in the mid-20th century, the medicinal potential of this scaffold came to the forefront. Sulfathiazole, a potent antibacterial agent, was one of the earliest examples of a blockbuster drug containing the 2-aminothiazole core. This success spurred further research, leading to the discovery of a vast number of derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3]
Synthetic Methodologies
The Hantzsch thiazole synthesis remains the most widely employed method for the preparation of 2-aminothiazoles. The classical approach involves the condensation of an α-haloketone with a thiourea.[4][5]
General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]
-
Add methanol (5 mL) and a stir bar.[5]
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[5]
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[5]
-
Filter the mixture through a Buchner funnel.[5]
-
Wash the collected solid with water.[5]
-
Air dry the solid product.[5]
Characterization: The structure and purity of the synthesized 2-amino-4-phenylthiazole can be confirmed by various spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=N vibrations.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of protons and carbons.[6][7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[6][7]
Over the years, numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, shorten reaction times, and employ more environmentally friendly conditions. These include the use of microwave irradiation, various catalysts, and one-pot procedures.[8][9]
Therapeutic Applications and Signaling Pathways
The 2-aminothiazole scaffold is a key component of several blockbuster drugs, each with a distinct mechanism of action targeting specific signaling pathways.
Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Dasatinib is a potent oral anticancer agent used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in these leukemias.[10] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting pro-growth and pro-survival signaling.[10]
In addition to BCR-ABL, dasatinib also inhibits other tyrosine kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[10][11] This multi-targeted approach contributes to its broad therapeutic activity.[10]
Dasatinib's multi-targeted inhibition of key tyrosine kinases.
Pramipexole: A Dopamine Receptor Agonist
Pramipexole is a non-ergot dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[12] It exerts its therapeutic effects by directly stimulating dopamine receptors in the brain, specifically the D2 and D3 subtypes.[2][12] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a deficiency in dopamine, resulting in motor symptoms. Pramipexole mimics the action of endogenous dopamine, thereby restoring dopaminergic signaling in the striatum.[1][13]
Pramipexole's mechanism of action via dopamine receptor agonism.
Meloxicam: A Preferential COX-2 Inhibitor
Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as arthritis.[4] Its mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[4] By preferentially inhibiting COX-2 over the constitutively expressed COX-1 isoform, meloxicam reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[15]
Meloxicam's preferential inhibition of the COX-2 enzyme.
Quantitative Data on Biological Activity
The therapeutic potential of 2-aminothiazole derivatives has been extensively investigated, with numerous studies reporting their potent biological activities. The following table summarizes the in vitro cytotoxicity (IC50) of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS (Gastric Adenocarcinoma) | 4.0 |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HT-29 (Colorectal Adenocarcinoma) | 4.4 |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | HeLa (Cervical Cancer) | 5.8 |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | AGS (Gastric Adenocarcinoma) | 7.2 |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | HT-29 (Colorectal Adenocarcinoma) | 11.2 |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | HeLa (Cervical Cancer) | 13.8 |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Lung Cancer) | 4.89 |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | SHG-44 (Glioma) | 4.03 |
Data sourced from references[16][17][18].
Experimental Workflow for Anticancer Evaluation
The assessment of the anticancer potential of novel 2-aminothiazole derivatives typically follows a standardized experimental workflow.
A general experimental workflow for evaluating anticancer activity.
Conclusion
The 2-aminothiazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new therapeutic agents. From its humble beginnings in the 19th century to its current status as a privileged structure in medicinal chemistry, the journey of 2-aminothiazole compounds highlights the power of synthetic chemistry in addressing unmet medical needs. The diverse range of biological activities exhibited by these compounds, coupled with their well-understood synthetic routes, ensures that the 2-aminothiazole core will continue to be a focus of research and development in the pharmaceutical industry for the foreseeable future.
References
- 1. Pramipexole - Wikipedia [en.wikipedia.org]
- 2. Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Meloxicam? [synapse.patsnap.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. chemijournal.com [chemijournal.com]
- 7. universalprint.org [universalprint.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Methyl 2-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 2-aminothiazole-5-carboxylate (CAS No. 6633-61-0), a key intermediate in the pharmaceutical and agricultural industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.
Chemical and Physical Properties
This compound is a white to yellow or green crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6633-61-0 | [2] |
| Molecular Formula | C₅H₆N₂O₂S | [3] |
| Molecular Weight | 158.18 g/mol | [3] |
| Appearance | White to yellow to green crystalline powder | [3] |
| Melting Point | 182-186 °C | [4] |
| Boiling Point | 298.7 ± 13.0 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. | [4] |
| Storage Temperature | 2-8 °C, in a dark, inert atmosphere. | [4] |
Toxicological Information
| Metric | Value | Species | Notes | Reference(s) |
| LD50 (Oral) | 688 mg/kg | Rat | Data for 2-Amino-5-methylthiazole | [1] |
| LD50 (Dermal) | >2 g/kg | Rabbit | Data for 2-Amino-5-methylthiazole | [1] |
| LC50 (Inhalation) | No data available | - |
Disclaimer: The provided LD50 values are for 2-Amino-5-methylthiazole and should be used as an estimation of the potential toxicity of this compound. All handling should proceed with the assumption that the target compound has similar or greater toxicity.
Hazard Identification and GHS Classification
This compound is considered a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
Signal Word: Warning[5]
Hazard Pictogram: [5]
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[6][7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.[6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[6]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Use appropriate tools to handle the solid (e.g., spatulas, weighing paper).
-
Keep containers tightly closed when not in use.[6]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the laboratory.[7]
Storage
-
Store in a cool, dry, and dark place.[6]
-
Keep the container tightly sealed.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
The recommended storage temperature is between 2°C and 8°C.[4]
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the powder.
-
Clean-up:
-
Wear appropriate PPE.
-
Carefully sweep up the spilled solid, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for disposal.
-
Clean the spill area with a damp cloth or paper towel.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Report: Report the spill to the laboratory supervisor.
Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Contact a licensed professional waste disposal service.
Visualizations
Laboratory Workflow for Handling Powdered Chemicals
Caption: General laboratory workflow for handling powdered chemical reagents.
Risk Assessment Logic for Chemical Handling
Caption: Logical flow for conducting a risk assessment before handling chemicals.
Conceptual Function of the ClC-2 Chloride Channel
Caption: Conceptual diagram of ClC-2 chloride channel activation and inhibition.
Biological Significance and Mechanism of Action
This compound has been identified as an inhibitor of the ClC-2 chloride channel.[9] ClC-2 is a voltage-gated chloride channel that is widely expressed in various tissues and plays a role in processes such as cell volume regulation and neuronal excitability.[10][11][12] The channel is activated by hyperpolarization, cell swelling, and acidic extracellular pH.[12] By inhibiting this channel, this compound can modulate cellular chloride ion transport, which may have implications for conditions where ClC-2 activity is dysregulated, such as in certain neurological disorders or cystic fibrosis.[9]
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides may be produced.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. This compound | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 6633-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]
- 7. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. tmi.utexas.edu [tmi.utexas.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Chloride channel - Wikipedia [en.wikipedia.org]
- 12. Chloride Channelopathies of ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-aminothiazole-5-carboxylate from Thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of methyl 2-aminothiazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary method described is a one-pot Hantzsch thiazole synthesis, a reliable and efficient approach starting from readily available commercial reagents. This protocol is designed to be a practical guide for researchers in organic synthesis and drug discovery.
Introduction
2-Aminothiazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of its amino and carboxylate functional groups for further derivatization.
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods for the preparation of thiazole derivatives.[1] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1] Modern variations of this reaction, including one-pot procedures, have been developed to improve efficiency, reduce waste, and simplify the synthetic process.[2]
This application note details a one-pot synthesis of this compound from methyl acetoacetate, a halogenating agent, and thiourea. This method avoids the isolation of the intermediate α-halocarbonyl compound, which can be lachrymatory and unstable.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| Methyl Acetoacetate | Molar Ratio: 1.0 eq | [2] |
| N-Bromosuccinimide (NBS) | Molar Ratio: 1.1 eq | [2] |
| Thiourea | Molar Ratio: 1.0 eq | [2] |
| Reaction Conditions | ||
| Solvent | Water and Tetrahydrofuran (THF) | [2][3] |
| Temperature | 0-3 °C (bromination), 80 °C (cyclization) | [2] |
| Reaction Time | 1 hour (bromination), 1 hour (cyclization) | [2] |
| Product Characterization | ||
| Product | This compound | |
| CAS Number | 6633-61-0 | |
| Molecular Formula | C₅H₆N₂O₂S | [1] |
| Molecular Weight | 158.18 g/mol | [1] |
| Melting Point | 189-194 °C | [1] |
| Appearance | White to yellow powder/crystal | [1] |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.88 (s, 2H), 7.77–7.67 (m, 2H), 7.27–7.16 (m, 2H), 3.63 (s, 3H) | [4] |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 170.37, 162.70, 162.00, 158.29, 132.32, 131.33, 114.71, 108.08, 51.92 | [4] |
| Yield | ||
| Typical Yield | ~70% (based on analogous ethyl ester synthesis) | [2] |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of the analogous ethyl ester.[2][3]
Materials:
-
Methyl acetoacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Thiourea (1.0 eq)
-
Deionized Water
-
Tetrahydrofuran (THF)
-
Ammonia solution (concentrated)
-
Ethyl acetate (for recrystallization)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, add methyl acetoacetate (1.0 eq), deionized water, and tetrahydrofuran (THF). A typical solvent ratio is 2:1 water:THF.
-
Bromination: Cool the mixture to 0-3 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring (Bromination): Stir the reaction mixture at 0-3 °C for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Cyclization: To the reaction mixture, add thiourea (1.0 eq).
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble impurities.
-
Neutralize the filtrate to a pH of approximately 7 using a concentrated ammonia solution. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid with cold deionized water.
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound as a light-yellow solid.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
-
Visualizations
Hantzsch Thiazole Synthesis: Reaction Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Workflow for the One-Pot Synthesis
Caption: One-pot synthesis workflow.
Conclusion
The described one-pot Hantzsch synthesis protocol provides a straightforward and efficient method for the preparation of this compound. This approach is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers engaged in the development of novel therapeutics based on the 2-aminothiazole scaffold. The provided data and protocols are intended to facilitate the successful implementation of this synthetic route.
References
- 1. This compound | 6633-61-0 | TCI EUROPE N.V. [tcichemicals.com]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiallergic, antihypertensive, anti-inflammatory, and antimicrobial properties.[1] Notably, ethyl 2-amino-4-methylthiazole-5-carboxylate and its analogs are pivotal building blocks in the synthesis of medicinally significant compounds and have demonstrated potential as antineoplastic agents.[1] The conventional synthesis of these compounds often involves a two-step process that can be cumbersome and result in low overall yields.[1] This document outlines a streamlined and efficient one-pot synthesis method that simplifies the procedure, improves yields, and utilizes commercially available starting materials.[1][2][3]
The described one-pot procedure is a modification of the classic Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide.[4][5][6] In this optimized one-pot approach, the intermediate α-haloketone is generated in situ, avoiding its isolation and subsequent purification steps.[1]
Reaction Principle
The one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates proceeds via a two-step sequence carried out in a single reaction vessel. The first step involves the α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) to form the intermediate ethyl 2-bromo-3-oxobutanoate.[1] Without isolation, this intermediate is then reacted with a thiourea or an N-substituted thiourea derivative. The subsequent cyclization reaction leads to the formation of the desired 2-substituted-4-methylthiazole-5-carboxylate.[1][3]
Experimental Workflow
The general experimental workflow for the one-pot synthesis is depicted below.
Caption: General workflow for the one-pot synthesis.
Quantitative Data Summary
The one-pot synthesis has been shown to be effective for a variety of N-substituted thioureas, affording good to excellent yields. The following table summarizes the reported yields for the synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates.
| Entry | R Group | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | H | 4a | 2 | 72 | 178–179 |
| 2 | Allyl | 4b | 20 | 76 | 109–110 |
| 3 | i-Pr | 4c | 20 | 62 | 99–104 |
| 4 | 3,4-di-Cl-Ph | 4e | 20 | 73 | 186–188 |
| 5 | 4-F-Ph | 4g | 23 | 56 | 245–247 |
| 6 | Phenyl | 4h | 20 | 50 | 191–192 |
Data sourced from Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.[1][2]
Detailed Experimental Protocols
Materials and Equipment:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea or N-substituted thiourea derivatives
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for extraction and purification
General Procedure for the One-Pot Synthesis of Ethyl 2-Substituted-4-Methylthiazole-5-Carboxylates:
This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.
Caption: Step-by-step experimental protocol.
Specific Example: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a) [1]
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a round-bottom flask, cooled to below 0°C in an ice bath, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.20 equiv.) in portions.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC (petroleum ether–ethyl acetate 2:1, on a silica gel plate, UV lamp λ = 254 nm, Rf = 0.71 for the bromo-intermediate) to confirm the disappearance of ethyl acetoacetate.
-
Add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
Upon completion, cool the mixture to room temperature.
-
Basify with concentrated ammonia water until the pH is approximately 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a pale yellow solid.
Advantages of the One-Pot Method
-
Operational Simplicity: This method simplifies the traditional two-step process of bromination and cyclization into a single, continuous procedure, reducing handling and purification steps.[1][3]
-
Improved Yields: The one-pot synthesis generally provides higher overall yields compared to the conventional methods.[1]
-
Cost-Effectiveness: The use of commercially available and inexpensive starting materials contributes to the economic viability of this synthetic route.[1][3]
-
Versatility: The protocol is applicable to a range of N-substituted thioureas, allowing for the synthesis of a diverse library of 2-substituted-4-methylthiazole-5-carboxylates.[1][2]
Conclusion
The one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates offers a practical and efficient alternative to traditional multi-step procedures. This method is particularly valuable for researchers in drug discovery and development, providing a straightforward route to a class of compounds with significant therapeutic potential. The simplicity, high yields, and adaptability of this protocol make it an attractive and valuable tool in synthetic organic chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 4. synarchive.com [synarchive.com]
- 5. bepls.com [bepls.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from 2-aminothiazole scaffolds. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. These compounds have shown significant promise in the development of targeted therapies for cancer and other diseases.
Overview of 2-Aminothiazole Kinase Inhibitors
The 2-aminothiazole core is a versatile scaffold for the development of inhibitors targeting a range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and tyrosine kinases such as those in the Src family.[1] The nitrogen and sulfur atoms of the thiazole ring, along with the 2-amino group, can act as hydrogen bond donors and acceptors, facilitating strong binding to the kinase hinge region.[2] Modifications at the C4, C5, and N2 positions of the 2-aminothiazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several 2-aminothiazole-based drugs are commercially available, including the multi-kinase inhibitor Dasatinib.[1]
Featured Kinase Targets and Inhibitors
This section details 2-aminothiazole derivatives that have shown significant inhibitory activity against key kinase targets implicated in cancer progression.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are crucial regulators of mitosis, and their overexpression is common in many cancers.[3] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
Table 1: 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 29 | Aurora A | 79 | - | [4] |
| Compound 30 | Aurora A | 140 | - | [4] |
| Compound 31 | Aurora A/B | - | Various | [4] |
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[5][6] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.
Table 2: 2-Aminothiazole Derivatives as CDK2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 14 | CDK2 | 1-10 | A2780 | [7][8] |
| Compound 45 | CDK2 | 1-10 | Various | [7][8] |
| Compound 25 | CDK9 | 640-2010 | Various | [4] |
Pan-Src Kinase Inhibitors
The Src family of non-receptor tyrosine kinases is involved in various signaling pathways that control cell proliferation, differentiation, and survival. Their aberrant activation is linked to cancer development and metastasis.
Table 3: 2-Aminothiazole Derivatives as Pan-Src Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Dasatinib (BMS-354825) | Pan-Src | <1 | Various | [2] |
| Analog 12m | Pan-Src | <1 | - | [2] |
Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for rational drug design and for elucidating the mechanism of action of the inhibitors.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome maturation and separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation and cytokinesis.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
CDK2 Signaling Pathway
CDK2, upon binding to Cyclin E, drives the cell cycle from the G1 to the S phase by phosphorylating key substrates such as the Retinoblastoma protein (Rb).
Caption: CDK2 Signaling Pathway in G1/S Transition.
PI3K/AKT/mTOR Signaling Pathway
This is a critical intracellular signaling pathway that regulates the cell cycle and is often overactive in cancer, leading to reduced apoptosis and increased proliferation.[9]
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition Points.
Experimental Protocols
Detailed methodologies for the synthesis of the 2-aminothiazole core and a representative kinase inhibitor, as well as a protocol for assessing kinase inhibition, are provided below.
General Synthesis of the 2-Aminothiazole Core via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold. It involves the reaction of an α-haloketone with a thiourea derivative.
Caption: Hantzsch Thiazole Synthesis Workflow.
Protocol:
-
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the α-haloketone and thiourea.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the acid formed during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 2-aminothiazole derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Synthesis of Dasatinib (BMS-354825) - A Representative 2-Aminothiazole Kinase Inhibitor
Dasatinib is a potent oral multi-targeted kinase inhibitor. Its synthesis involves the coupling of a pre-formed 2-aminothiazole derivative with a substituted pyrimidine.
Protocol (Illustrative Route):
-
Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide
-
This intermediate can be prepared via Hantzsch synthesis from an appropriate α-halocarbonyl compound and N-(2-chloro-6-methylphenyl)thiourea, followed by carboxamide formation.
-
-
Step 2: Coupling with 4,6-dichloro-2-methylpyrimidine
-
React N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., n-butanol) at elevated temperature. This step results in the formation of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
-
Step 3: Final Coupling with 1-(2-hydroxyethyl)piperazine
-
The intermediate from Step 2 is then reacted with 1-(2-hydroxyethyl)piperazine in a suitable solvent (e.g., n-butanol) at reflux to displace the remaining chlorine atom on the pyrimidine ring, yielding Dasatinib.
-
-
Purification:
-
The final product is purified by recrystallization or column chromatography to yield pure Dasatinib.
-
Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Caption: ADP-Glo™ Kinase Assay Workflow.
Protocol:
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
2-Aminothiazole inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the 2-aminothiazole inhibitor in the appropriate buffer.
-
In a white multi-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the ADP concentration and, therefore, to the kinase activity. The IC50 value of the inhibitor can be calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Conclusion
The 2-aminothiazole scaffold remains a highly valuable starting point for the design and synthesis of potent and selective kinase inhibitors. The protocols and data presented here provide a foundation for researchers to develop novel therapeutics targeting various kinases implicated in disease. The versatility of the 2-aminothiazole core, combined with a deep understanding of the target kinase's biology and structure, will continue to drive the discovery of next-generation targeted therapies.
References
- 1. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 2. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methyl 2-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a thiazole ring with strategically placed amino and methyl ester functional groups, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[2] This compound is most notably recognized as a crucial precursor in the multi-step synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[2][3] Beyond oncology, its structural motif is explored for developing agents targeting neurological disorders and in the creation of novel agrochemicals.[1] The inherent reactivity of its functional groups allows for diverse chemical modifications, making it a cornerstone for constructing complex pharmaceutical compounds and for generating libraries for high-throughput screening.[2]
Physicochemical and Safety Data
Proper handling and storage are essential for maintaining the integrity of this compound. The following tables summarize its key physical properties and general safety information.
Table 1: Physicochemical Properties
| Property | Value | References |
| CAS Number | 6633-61-0 | [1][3] |
| Molecular Formula | C₅H₆N₂O₂S | [1][3] |
| Molecular Weight | 158.18 g/mol | [1] |
| Appearance | White to yellow to green crystalline powder | [1] |
| Melting Point | 182 - 194 °C | [1][3] |
| Boiling Point | 298.7 °C | |
| Purity | ≥ 98% (GC) | [1][3] |
| Solubility | Soluble in hot water and dilute acids | [4] |
Table 2: Safety and Handling
| Information | Details | References |
| Storage | Store at 2 - 8 °C in a well-closed container. | [1] |
| Handling Precautions | Use personal protective equipment. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not breathe dust. | [5] |
| In case of Contact | Skin: Wash off immediately with plenty of water. Eyes: Rinse immediately with plenty of water for at least 15 minutes. | [5][6] |
| In case of Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. | [5][6] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of the anti-cancer drug Dasatinib.[3][7] Its structure forms the core of the aminothiazole carboxamide moiety of the final drug. The synthesis involves several key transformations where this intermediate is crucial.
Beyond Dasatinib, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs developed for a variety of diseases, including:
-
Antimicrobial Agents: Derivatives have been investigated for activity against bacteria such as Mycobacterium tuberculosis.[8]
-
Anti-inflammatory and Antiviral (HIV) Agents: The thiazole ring system is a component of molecules developed to treat inflammation and HIV infections.[9][10]
-
Neurological Disorders: The compound serves as a starting point for pharmaceuticals targeting neurological conditions.[1]
-
Agrochemicals: It is used to develop effective herbicides and fungicides, contributing to improved agricultural yields.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and subsequent reaction of this compound in the context of pharmaceutical development.
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes an efficient one-pot synthesis adapted from known procedures for similar thiazole derivatives.[10] This method avoids the isolation of the unstable bromo-intermediate.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia water
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in a 2:5 mixture of THF and water.
-
Cool the mixture to below 0°C using an ice-salt bath.
-
Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Add thiourea (1 equivalent) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2 hours.[10]
-
Cool the mixture to room temperature and neutralize by the slow addition of concentrated ammonia water until the pH is approximately 8-9.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Table 3: Example Yield Data for Thiazole Synthesis
| Reaction Step | Starting Materials | Product | Reported Yield | Reference |
| One-Pot Cyclization | Ethyl acetoacetate, NBS, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Good | [10] |
Protocol 2: Synthesis of Methyl 2-(6-chloro-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate
This protocol details the nucleophilic aromatic substitution reaction, a key step in the synthesis of Dasatinib, where the aminothiazole core is coupled with a pyrimidine ring.[11]
Materials:
-
This compound
-
4,6-dichloro-2-methylpyrimidine
-
Sodium hydride (NaH) or Sodium tert-butoxide
-
N,N-dimethylacetamide (DMAc) or Tetrahydrofuran (THF)
-
Hydrochloric acid (2N)
-
Water
Procedure:
-
To a dry, nitrogen-flushed reaction flask, add this compound (1 equivalent) and 4,6-dichloro-2-methylpyrimidine (1.2 equivalents).
-
Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the reactants.
-
Cool the reaction mixture to -5°C.
-
Slowly add a suspension of sodium hydride (NaH) (1.8 equivalents) in THF dropwise, maintaining the temperature below 0°C.[11]
-
Stir the reaction mixture at this temperature for approximately 3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 2N hydrochloric acid.
-
Allow the mixture to warm to room temperature. A solid will precipitate.
-
Filter the solid product and wash thoroughly with water (4 times).
-
Dry the solid in a vacuum oven at 55°C for 8 hours to yield the desired product.[11]
Table 4: Example Yield Data for Dasatinib Intermediate Synthesis
| Reaction Step | Starting Materials | Product | Reported Yield | Reference |
| Nucleophilic Substitution | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 76% | [12] |
| Amide Coupling | Carboxylic acid intermediate, 2-chloro-6-methylaniline | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 94.9% | [7] |
Visualized Workflows and Pathways
Synthesis of Dasatinib
The following diagram illustrates the synthetic pathway to Dasatinib, highlighting the integration of the this compound intermediate.
Caption: Synthetic workflow for Dasatinib highlighting the key intermediate.
Mechanism of Action: Dasatinib Signaling Pathway Inhibition
Dasatinib functions by inhibiting key signaling proteins (kinases) that drive the growth and survival of cancer cells, particularly in Chronic Myeloid Leukemia (CML).
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Best Supply OEM this compound CAS No 6633-61-0 factory and suppliers | PTG [ptgchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents [patents.google.com]
- 12. vixra.org [vixra.org]
Application of Methyl 2-aminothiazole-5-carboxylate in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminothiazole-5-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique chemical structure, featuring a reactive amino group, an ester functional group, and a thiazole core, makes it an attractive starting material for the development of novel fungicides, herbicides, and insecticides. The thiazole moiety is a well-established pharmacophore in agrochemicals, contributing to their efficacy and specific modes of action. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemicals, along with data on their biological activity and insights into their mechanisms of action.
Application Notes
This compound serves as a key intermediate in the synthesis of various classes of agrochemicals. The primary reaction pathways involve modifications of the amino and ester groups to introduce desired functionalities and build more complex molecular architectures.
1. Synthesis of Fungicidal Carboxamides:
The amino group of this compound can be readily acylated to form carboxamides. This class of compounds has shown significant fungicidal activity. By reacting the parent molecule with various acid chlorides or activated carboxylic acids, a diverse library of N-substituted thiazole-5-carboxamides can be generated. The nature of the substituent on the acyl group plays a crucial role in determining the spectrum and potency of the fungicidal activity. For instance, the synthesis of N-cycloalkylmethyl-2-aminothiazole-5-carboxamides has been explored for their potential in controlling plant diseases.
2. Synthesis of Herbicidal Derivatives:
The thiazole scaffold is also present in several herbicides. Derivatives of this compound can be synthesized to target essential biological pathways in plants. One notable example is the development of aminoisothiazolamides, which have been identified as potent herbicides. These compounds act by inhibiting lysyl-tRNA synthetase, a crucial enzyme in protein synthesis, leading to plant death.
3. Induction of Systemic Acquired Resistance (SAR):
Certain thiazole derivatives have been shown to act as plant defense activators, inducing Systemic Acquired Resistance (SAR). SAR is a broad-spectrum resistance in plants that is activated upon localized infection. Chemical inducers of SAR, such as some thiazole-based compounds, can mimic this natural defense mechanism, protecting the plant from a wide range of pathogens. These compounds typically trigger a signaling cascade that leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties.
Data Presentation
The following tables summarize the quantitative data on the biological activity of agrochemicals derived from or related to this compound.
Table 1: Fungicidal Activity of Thiazole Derivatives
| Compound Class | Target Pathogen | Efficacy (EC50 in mg/L) | Reference |
| Isothiazole-Thiazole Derivatives | Pseudoperonospora cubensis | 0.046 | [1] |
| Isothiazole-Thiazole Derivatives | Phytophthora infestans | 0.20 | [1] |
| Thiazole-5-carboxanilides | Rhizoctonia solani | 1.28 | [2] |
Table 2: Herbicidal Activity of Thiazole Derivatives
| Compound Class | Target Weed | Activity | Mode of Action | Reference |
| Aminoisothiazolamides | Broadleaf and grass weeds | Potent in vivo activity | Lysyl-tRNA synthetase inhibitor | [3] |
| Isoxazolyl-thiazolyl-piperidyl Carboxamides | Brassica napus, Echinochloa crusgalli | Moderate to good herbicidal activity | D1 protease inhibitor | [4] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and biological evaluation of agrochemical candidates.
Caption: Simplified signaling pathway for the induction of Systemic Acquired Resistance (SAR) by thiazole derivatives.
Caption: Mode of action of aminoisothiazolamide herbicides via inhibition of lysyl-tRNA synthetase.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-thiazole-5-carboxylic acid from this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A precipitate of 2-amino-thiazole-5-carboxylic acid will form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
-
Protocol 2: Synthesis of N-(Cyclohexylmethyl)-2-aminothiazole-5-carboxamide
This protocol details the synthesis of a fungicidal carboxamide derivative starting from the carboxylic acid intermediate.
-
Materials:
-
2-Amino-thiazole-5-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)
-
Cyclohexylmethylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using SOCl₂ for acid activation):
-
Suspend 2-amino-thiazole-5-carboxylic acid (1.0 eq) in an inert solvent such as DCM.
-
Add SOCl₂ (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours to form the acid chloride.
-
In a separate flask, dissolve cyclohexylmethylamine (1.1 eq) and Et₃N (1.5 eq) in DCM.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(cyclohexylmethyl)-2-aminothiazole-5-carboxamide.
-
Protocol 3: In Vitro Fungicidal Assay (General Protocol)
This protocol provides a general method for evaluating the fungicidal activity of synthesized compounds against a target plant pathogen.
-
Materials:
-
Synthesized thiazole derivative
-
Target fungal pathogen (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the stock solution to obtain a range of test concentrations.
-
Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. The final concentration of DMSO should be kept constant and low (e.g., <1%) across all treatments, including the control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus in the center of each plate.
-
Include a control plate containing only DMSO in the PDA.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway. | Semantic Scholar [semanticscholar.org]
- 2. Cryptosporidium lysyl-tRNA synthetase inhibitors define the interplay between solubility and permeability required to achieve efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Polymer-Supported Synthesis of 2-Aminothiazole-5-carboxylates
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1] Its derivatives are of significant interest in drug discovery and development. Polymer-supported synthesis, a cornerstone of modern combinatorial chemistry, offers a highly efficient method for the rapid generation of libraries of 2-aminothiazole derivatives. The primary advantages of this approach include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[1]
These application notes provide detailed protocols for two common strategies for the polymer-supported synthesis of 2-aminothiazole-5-carboxylates: one involving a resin-bound thiourea and another utilizing a resin-bound α-haloketone.
Core Synthetic Strategies
The construction of the 2-aminothiazole ring on a solid support is typically achieved via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-halocarbonyl compound.[1] In the context of polymer-supported synthesis, either the thiourea or the α-halocarbonyl component can be immobilized on the resin.
-
Route A: Resin-Bound Thiourea: This approach involves the initial attachment of an amine to a solid support, followed by its conversion to a thiourea. The resin-bound thiourea is then cyclized with an α-haloester to yield the polymer-supported 2-aminothiazole-5-carboxylate.
-
Route B: Resin-Bound α-Haloketone: In this strategy, a carboxylic acid is first immobilized on a resin and subsequently converted to an α-bromoketone on the solid support. This intermediate is then reacted with a thiourea in solution to form the thiazole ring.[1]
Experimental Protocols
Protocol 1: Synthesis via Resin-Bound Thiourea on Trityl Chloride Resin
This protocol is adapted from the work of Michael C. Pirrung and Sunil V. Pansare, where a trityl isothiocyanate resin is used to generate a polymer-supported thiourea, which is then cyclized to form the desired product.[2][3]
Materials:
-
Trityl chloride resin
-
Trityl isothiocyanate (TrITC) resin
-
Primary amines (various)
-
Methyl 2-chloroacetoacetate
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Solid-supported sodium carbonate
Workflow Diagram:
Caption: Workflow for synthesis via resin-bound thiourea.
Procedure:
-
Preparation of Polymer-Supported Thiourea:
-
Swell trityl isothiocyanate (TrITC) resin (1.0 eq) in dichloromethane (DCM).
-
Add a solution of the desired primary amine (3.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DCM.
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x), then dry under vacuum.
-
-
Cyclization and Cleavage:
-
Swell the polymer-supported thiourea resin in DMF.
-
Add a solution of methyl 2-chloroacetoacetate (4.0 eq) in DMF.
-
Agitate the mixture at room temperature for 16 hours.
-
The cleavage of the product from the resin occurs concurrently, releasing the 2-aminothiazole-5-carboxylic acid methyl ester as its hydrochloride salt into the solution.[2][3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh DMF and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
-
Neutralization:
-
Dissolve the crude hydrochloride salt in a suitable solvent (e.g., DCM).
-
Add solid-supported sodium carbonate to neutralize the hydrochloride salt.
-
Agitate the mixture for 1-2 hours.
-
Filter to remove the solid-supported base and collect the filtrate.
-
Concentrate the filtrate to obtain the final 2-aminothiazole-5-carboxylate free base.
-
Protocol 2: Synthesis via Resin-Bound α-Bromoketone on Rink Amide Resin
This protocol details the synthesis of 2-aminothiazole-5-carboxamides, where the final product has a C-terminal amide. The synthesis starts with the immobilization of an amino acid on Rink Amide resin, followed by conversion to an α-bromoketone and subsequent cyclization.[1]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Piperidine in DMF (20%)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Workflow Diagram:
Caption: Workflow for synthesis via resin-bound α-bromoketone.
Procedure:
-
Resin Loading and Deprotection:
-
Swell Rink Amide resin (1.0 eq) in DMF.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and agitate at room temperature for 4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry.
-
-
α-Bromination:
-
Thiazole Ring Formation:
-
Swell the α-bromoketone resin in ethanol.
-
Add a solution of thiourea (5.0 eq) in ethanol.
-
Heat the mixture at 50°C for 6 hours.[1]
-
Wash the resin with ethanol (3x), DCM (3x), and dry.
-
-
Cleavage and Product Isolation:
-
Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water for 2 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product with cold diethyl ether, centrifuge, and decant the solvent to isolate the final 2-aminothiazole-5-carboxamide.
-
Quantitative Data
The following table summarizes representative yields and purities for 2-aminothiazole derivatives synthesized using polymer-supported methods. The specific values can vary depending on the substrates and exact reaction conditions used.
| Entry | Synthetic Route | R-Group (Amine) | Product | Yield (%) | Purity (%) | Reference |
| 1 | Resin-Bound Thiourea | Benzylamine | Methyl 2-(benzylamino)thiazole-5-carboxylate | 75 | >95 | [2][3] |
| 2 | Resin-Bound Thiourea | Cyclohexylamine | Methyl 2-(cyclohexylamino)thiazole-5-carboxylate | 72 | >95 | [2][3] |
| 3 | Resin-Bound Thiourea | Aniline | Methyl 2-(phenylamino)thiazole-5-carboxylate | 68 | >90 | [2][3] |
| 4 | Resin-Bound α-Bromoketone | - (from Glycine) | 2-Aminothiazole-5-carboxamide | 78 | >95 | [3] |
| 5 | Resin-Bound α-Bromoketone | - (from Alanine) | 2-Amino-4-methylthiazole-5-carboxamide | 71 | >95 | [3] |
| 6 | Resin-Bound α-Bromoketone | - (from Phenylalanine) | 2-Amino-4-benzylthiazole-5-carboxamide | 65 | >90 | [3] |
Note: Yields and purities are highly dependent on the specific substrates, resin loading, and efficiency of each reaction step. The data presented are illustrative examples from the literature.
Conclusion
Polymer-supported synthesis is a powerful and versatile tool for the generation of 2-aminothiazole-5-carboxylate libraries for drug discovery. The protocols outlined provide robust starting points for researchers. The choice between a resin-bound thiourea or a resin-bound α-halocarbonyl approach will depend on the desired final product and the availability of starting materials. The simplified workup and potential for automation make these methods highly attractive for high-throughput synthesis campaigns.
References
Application Notes and Protocols: Acylation and Alkylation of Methyl 2-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the acylation and alkylation of Methyl 2-aminothiazole-5-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are foundational for the synthesis of a wide array of derivatives for screening and development.
Introduction
This compound is a key intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors.[1] Its chemical structure, featuring a reactive amino group and an ester functionality, allows for diverse chemical modifications. Acylation and alkylation of the 2-amino group are common strategies to introduce structural diversity and modulate the physicochemical and pharmacological properties of the resulting molecules. The exocyclic amino group is generally more nucleophilic and sterically accessible than the endocyclic nitrogen, leading to a preference for N-acylation at this position. While alkylation can occur at both the exocyclic and endocyclic nitrogen atoms, reactions often favor the exocyclic amino group under specific conditions.
Acylation Reactions
Acylation of this compound is a reliable method for the synthesis of N-acyl derivatives. This reaction typically proceeds by treating the substrate with an acylating agent in the presence of a base or by using an acid anhydride.
General Experimental Protocol for N-Acylation
A solution of this compound in a suitable aprotic solvent (e.g., pyridine, dichloromethane, or N,N-dimethylformamide) is treated with the acylating agent (e.g., acid chloride or acid anhydride) at a controlled temperature, often with the addition of a base to neutralize the acid byproduct. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.
Quantitative Data for Acylation Reactions
| Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Pyridine | Reflux | 2 | ~90 | [2] |
| Benzoyl Chloride | Pyridine | Pyridine | Room Temp | 2 | ~70 | [2] |
| Chloroacetyl chloride | K2CO3 | DMF | Room Temp | 4 | ~76 | [3] |
| Arylsulfonyl Chlorides | Pyridine | Pyridine | Room Temp | - | - | [2] |
Note: Yields are based on reactions with closely related 2-aminothiazole derivatives and may vary for this compound.
Detailed Experimental Protocols
Protocol 1: N-Acetylation with Acetic Anhydride
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford Methyl 2-(acetylamino)thiazole-5-carboxylate.
Protocol 2: N-Benzoylation with Benzoyl Chloride
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Add benzoyl chloride (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and dilute HCl.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield Methyl 2-(benzoylamino)thiazole-5-carboxylate.
Reaction Mechanism and Workflow
The acylation reaction proceeds via a nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the acylating agent.
Caption: General mechanism for the N-acylation of this compound.
Caption: Experimental workflow for the N-acylation reaction.
Alkylation Reactions
Alkylation of the 2-amino group of this compound introduces alkyl substituents, further expanding the chemical space for drug discovery. The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the alkylating agent.
General Experimental Protocol for N-Alkylation
This compound is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base (e.g., potassium carbonate, sodium hydride) is added to deprotonate the amino group, followed by the addition of the alkylating agent (e.g., alkyl halide). The reaction is typically stirred at room temperature or heated to drive it to completion. Work-up involves quenching the reaction, extraction, and purification of the product.
Quantitative Data for Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | DMF | 0 to RT | - | - | [2] (on acetylated derivative) |
| Benzyl Bromide | K2CO3 | Acetonitrile | Reflux | 6-8 | Moderate | General procedure |
| Benzylic Alcohols | - | - | - | - | - | [2] (on 2-aminobenzothiazoles) |
Note: Specific yield data for the direct alkylation of this compound is limited in the literature; conditions are based on general procedures for similar substrates.
Detailed Experimental Protocols
Protocol 3: N-Methylation with Methyl Iodide
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Methyl 2-(methylamino)thiazole-5-carboxylate.
Protocol 4: N-Benzylation with Benzyl Bromide
-
In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography to yield Methyl 2-(benzylamino)thiazole-5-carboxylate.
Reaction Mechanism and Workflow
N-alkylation proceeds via an SN2 mechanism where the deprotonated amino group acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Caption: General mechanism for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation reaction.
Conclusion
The acylation and alkylation of this compound are fundamental transformations for the generation of diverse compound libraries for drug discovery. The protocols provided herein offer robust starting points for the synthesis of N-acylated and N-alkylated derivatives. Researchers should optimize these conditions for specific substrates to achieve the best results.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrolysis and Esterification of Methyl 2-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminothiazole-5-carboxylate and its corresponding carboxylic acid are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, most notably in the development of kinase inhibitors for cancer therapy. The hydrolysis of the methyl ester to the carboxylic acid and the reverse esterification reaction are fundamental transformations for the structural modification and derivatization of this important scaffold. These application notes provide detailed protocols for both the alkaline hydrolysis of this compound and the acid-catalyzed esterification of 2-aminothiazole-5-carboxylic acid. The methodologies are designed to be robust and reproducible for researchers in medicinal chemistry and drug development.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs. This compound serves as a key building block in the synthesis of complex molecules due to its versatile reactive sites. The ester can be hydrolyzed to the corresponding carboxylic acid, which then allows for amide bond formation, a common strategy in drug design to explore structure-activity relationships (SAR). Conversely, the esterification of the carboxylic acid is crucial for protecting the carboxyl group or for syntheses where the ester is the desired final functionality. The anticancer drug Dasatinib, a potent tyrosine kinase inhibitor, is a prominent example where derivatives of 2-aminothiazole-5-carboxylic acid are central to its synthesis.
Chemical Structures
Chemical structures of the key compounds.
Section 1: Hydrolysis of this compound
Application Note
The alkaline hydrolysis of this compound to 2-aminothiazole-5-carboxylic acid is a fundamental step in preparing this key intermediate for further elaboration, particularly for amide coupling reactions. This protocol describes a reliable method using lithium hydroxide (LiOH) in a mixed solvent system, which typically proceeds with high yield. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
Experimental Protocol: Alkaline Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., a 2:1 to 3:1 ratio).
-
Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in water.
-
Add the aqueous LiOH solution to the solution of the ester at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane or 50% ethyl acetate in hexanes). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to expedite the reaction if necessary.
-
Work-up: a. Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form. d. Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-aminothiazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Quantitative Data: Hydrolysis
| Parameter | Value/Condition | Reference/Note |
| Substrate | This compound | |
| Reagent | Lithium Hydroxide (LiOH) | 1.5 - 2.0 equivalents |
| Solvent | THF/MeOH/H₂O | Typical ratios are 2:1:1 or 3:1:1 |
| Temperature | Room Temperature to 50 °C | Reaction is faster at elevated temperatures. |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
| Typical Yield | > 90% |
Note: The data presented is representative and may vary based on the specific reaction scale and conditions.
Hydrolysis Workflow
Application Notes and Protocols for the Purification of Aminothiazoles by HPLC and Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of aminothiazole derivatives using High-Performance Liquid Chromatography (HPLC) and conventional column chromatography. These methods are essential for isolating and purifying these pharmaceutically significant compounds from complex reaction mixtures, ensuring high purity for subsequent analytical studies and drug development processes.
High-Performance Liquid Chromatography (HPLC) for Aminothiazole Purification and Purity Assessment
HPLC is a powerful and widely used technique for the analysis and purification of aminothiazole compounds.[1] Reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.[1]
Application Note: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is highly effective for separating aminothiazole derivatives based on their hydrophobicity. The choice of a C18 stationary phase is common, providing excellent retention and resolution for a broad range of aminothiazole analogues.[1][2][3] The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with additives like orthophosphoric acid or formic acid to improve peak shape and resolution.[2][3][4] Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied over time, can be employed depending on the complexity of the sample mixture.[2][3]
HPLC Data Summary
The following tables summarize quantitative data from various validated HPLC methods for the analysis of aminothiazole derivatives.
Table 1: HPLC Methods for Aminothiazole Analysis
| Compound | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Purity (%) | Reference |
| Novel Aminothiazole (21MAT) | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) | 55% 0.1% v/v Orthophosphoric acid in water and 45% 0.1% v/v Orthophosphoric acid in acetonitrile (isocratic) | 1.0 | UV at 272 nm | 2.16 | >97% | [1][2] |
| 2-Amino-5-methyl-thiazole | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Various Aminothiazole Derivatives | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm) | 85% (5 mM ammonium formate with 0.1% v/v formic acid) and 15% (95:5 v/v acetonitrile:methanol) (isocratic) | 1.0 | ESI-MS/MS | Varies | Not Specified | [2][3] |
| 2-Amino-5-Methylthiadiazole / 2-Amino-5-methyl-thiazole | Solid-Core Primesep 100 (3.2 x 50 mm, 2.7 µm) | Gradient: Acetonitrile (10-60%) and Ammonium Formate pH 3.5 (30-70 mM) over 5 min | Not Specified | Not Specified | Varies | Not Specified | [5] |
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
This protocol provides a general procedure for determining the purity of a synthesized aminothiazole compound.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Orthophosphoric acid
-
Aminothiazole sample
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm)[2]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 550 mL of 0.1% v/v orthophosphoric acid in water with 450 mL of 0.1% v/v orthophosphoric acid in acetonitrile.[2] Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the aminothiazole sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1] Filter the sample solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Analysis: Inject a fixed volume of the sample solution (e.g., 10 µL) into the HPLC system.[1]
-
Data Analysis: Record the chromatogram. Calculate the purity of the sample by determining the peak area of the main component as a percentage of the total area of all peaks.[1]
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of aminothiazoles.
Column Chromatography for Aminothiazole Purification
Column chromatography is a fundamental and versatile technique for the purification of aminothiazole compounds on a laboratory scale.[1] It is particularly useful for the initial purification of crude reaction products to remove a wide range of impurities.[6]
Application Note: Normal-Phase Column Chromatography
Normal-phase column chromatography, typically using silica gel as the stationary phase, is a common method for purifying aminothiazole derivatives.[1] The separation is based on the polarity of the compounds, where more polar compounds have a stronger interaction with the silica gel and elute later. The mobile phase is a non-polar organic solvent or a mixture of solvents, such as hexane and ethyl acetate.[1] A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.[1] Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the separation and identifying the fractions containing the desired compound.[1]
Column Chromatography Data Summary
Table 2: Column Chromatography Parameters for Aminothiazole Purification
| Stationary Phase | Mobile Phase System | Elution Mode | Monitoring | Typical Application | Reference |
| Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate | Gradient | TLC | Purification of crude 2-Amino-5-bromo-4-t-butylthiazole | [6] |
| Silica Gel | Dichloromethane/Methanol | Gradient | TLC | General purification of basic organic amines | [7] |
| Silica Gel | Ethyl acetate: petroleum ether/triethylamine (1:8/1‰) | Isocratic | TLC | Purification of a specific 2-aminothiazole derivative | |
| Silica Gel | 15% Ethyl Acetate in Hexanes | Isocratic | TLC | Purification of a chromene-thiazole derivative | [8] |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the purification of a crude aminothiazole compound. Optimization may be required based on the specific properties of the derivative.[1]
Materials:
-
Crude aminothiazole compound
-
Silica gel (60-120 mesh)[1]
-
Solvents (e.g., hexane, ethyl acetate)[1]
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp[1]
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation of the target compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude aminothiazole compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).[6]
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading).[1]
-
Carefully load the sample onto the top of the packed column.[1]
-
-
Elution:
-
Fraction Collection: Collect the eluent in fractions using collection tubes.[1]
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure compound.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminothiazole compound.[1]
Experimental Workflow: Column Chromatography Purification
Caption: Workflow for aminothiazole purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
- 6. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 2-aminothiazole-5-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-aminothiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.[3][4] For this compound, this typically involves the reaction of a methyl 2-halo-3-oxopropanoate with thiourea.
Q2: How can I improve the yield of my reaction?
A2: Optimizing reaction conditions is key to improving yields. Important factors to consider are the choice of solvent, reaction temperature, and the potential use of a catalyst.[5] Microwave-assisted synthesis and solvent-free reaction conditions have been demonstrated to significantly enhance yields and shorten reaction times.[6]
Q3: What are some more environmentally friendly approaches to this synthesis?
A3: Several "green" chemistry approaches have been developed. These include utilizing water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, using solvent-free grinding techniques, and microwave-assisted synthesis, which is often more energy and time-efficient.[5]
Q4: What are the primary reactive sites on this compound for further derivatization?
A4: The molecule possesses multiple reactive sites, making it a versatile building block. The amino group can undergo acylation, alkylation, and condensation reactions. The ester group can be hydrolyzed, transesterified, or reduced, allowing for a wide range of chemical transformations.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent selection.- Suboptimal reaction temperature.- Absence of an effective catalyst.- Poor quality of starting materials (α-haloketone and thiourea).- Incorrect stoichiometry. | - Screen various solvents such as ethanol, methanol, water, or mixtures thereof.[5]- Optimize the reaction temperature; refluxing or microwave heating can be beneficial.[5]- Introduce an acidic or basic catalyst. Phase-transfer catalysts may also be effective.[5]- Ensure the purity of your starting materials.- Verify the molar ratios of the reactants. |
| Formation of Impurities or Side Products | - Reaction temperature is too high or the reaction time is too long.- Incorrect pH of the reaction mixture.- Presence of other reactive functional groups on the starting materials. | - Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]- Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[5][8]- Protect any sensitive functional groups on your reactants before the condensation reaction.[5] |
| Difficult Product Isolation/Purification | - The product is highly soluble in the reaction solvent.- Formation of a complex mixture of products.- The catalyst is difficult to remove from the final product. | - After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[5]- Utilize column chromatography for purification if a complex mixture is formed.[5]- If a solid-supported catalyst is used, it can often be removed by simple filtration. |
| Inconsistent Results/Poor Reproducibility | - Variability in the quality of reagents.- Atmospheric moisture affecting the reaction. | - Maintain strict control over all reaction parameters.- Use reagents from the same batch or of a consistent purity.- If your reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Hantzsch-Type Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dioxane/Water | 10-20 | 2 | 74 | [9] |
| 2 | Dioxane/Water | RT to 80 | - | 95 | [9] |
| 3 | THF | 50 | 5 | - | [10] |
| 4 | Acetic Acid | - | - | - | [10] |
Note: Yields are highly substrate and condition-dependent. This table provides examples from literature and should be used as a guideline for optimization.
Table 2: Purification Parameters
| Method | Solvent System | Temperature Range (°C) | Preferred Temperature (°C) | Reference |
| Recrystallization | THF/Hexane, Methanol/Water | -20 to 100 | 0 to 60 | [4][10] |
| Recrystallization | C5-C8 alkanes, C4-C8 ethers, C4-C8 esters | -20 to 100 | 0 to 60 | [4][10] |
Experimental Protocols
Protocol 1: Hantzsch-Type Synthesis from an Acrylamide Precursor
This protocol is adapted from a procedure for the synthesis of a closely related 2-aminothiazole-5-carboxamide and can be adapted for the methyl ester.[9]
Step 1: Synthesis of the Amide Intermediate
-
In a suitable reactor, dissolve the appropriate aniline in THF.
-
Add pyridine as a base.
-
Cool the solution and add β-ethoxy acryloyl chloride dropwise.
-
Allow the reaction to proceed overnight at room temperature.
-
Work up the reaction to isolate the N-aryl-β-ethoxyacrylamide.
Step 2: Bromination and Cyclization
-
Dissolve the N-aryl-β-ethoxyacrylamide in a mixture of dioxane and water.
-
Cool the mixture to between -10 and 0°C.
-
Slowly add N-bromosuccinimide (NBS).
-
After the addition is complete, add thiourea to the reaction mixture.
-
Heat the mixture to 80°C to facilitate ring closure.
-
Upon completion, cool the reaction and isolate the crude product.
-
Purify the product by recrystallization.
Visualizations
Caption: Experimental workflow for the Hantzsch-type synthesis.
Caption: Troubleshooting flowchart for synthesis optimization.
References
- 1. wjrr.org [wjrr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Navigating the Synthesis of 2-Aminothiazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiazole, a crucial scaffold in medicinal chemistry, is a well-established process, yet it is not without its challenges. The formation of byproducts and impurities can significantly impact yield and purity, posing hurdles for researchers and drug development professionals. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during 2-aminothiazole synthesis, complete with frequently asked questions, detailed experimental protocols, and insights into the impurity landscape.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of 2-aminothiazole, primarily via the Hantzsch synthesis, which involves the condensation of an α-haloaldehyde or α-haloketone with a thiourea derivative.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Poor quality of starting materials: Chloroacetaldehyde is known to be unstable and can polymerize. Using chloroacetaldehyde acetals can be a more reliable alternative. | Use freshly distilled or high-purity starting materials. Consider using a chloroacetaldehyde acetal, which can be hydrolyzed in situ. |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to byproduct formation at excessively high temperatures. | Optimize the reaction temperature. For the reaction of chloroacetaldehyde with thiourea, a gentle reflux is often employed. | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. | Ensure accurate molar ratios of the α-halo carbonyl compound and thiourea. A slight excess of thiourea is sometimes used. | |
| Formation of Colored Impurities | Side reactions of chloroacetaldehyde: Chloroacetaldehyde can undergo self-condensation or other side reactions, leading to colored polymeric byproducts. | Add the chloroacetaldehyde or its precursor slowly to the reaction mixture to maintain a low concentration. Maintain a controlled temperature throughout the addition. |
| Degradation of 2-aminothiazole: The product itself can be unstable under harsh reaction or work-up conditions. | Avoid prolonged reaction times at high temperatures. Use mild conditions for product isolation and purification. | |
| Presence of Isomeric Impurities | Reaction pH: The pH of the reaction medium can influence the regioselectivity of the cyclization, leading to the formation of the isomeric 2-imino-2,3-dihydrothiazole. This is more prevalent under acidic conditions. | Carefully control the pH of the reaction. Near-neutral or slightly basic conditions generally favor the formation of 2-aminothiazole. |
| Difficult Product Isolation | Product solubility: 2-Aminothiazole has some solubility in water, which can lead to losses during aqueous work-up. | Extract the product with a suitable organic solvent. If the product is in the form of a salt, neutralize the solution carefully to precipitate the free base before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole?
A1: The most widely used method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloaldehyde or α-haloketone (like chloroacetaldehyde) with thiourea.
Q2: I'm observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A2: A common isomeric byproduct is 2-imino-2,3-dihydrothiazole. Its formation is favored under acidic conditions. You can differentiate it from 2-aminothiazole using spectroscopic methods like NMR.
Q3: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
A3: The dark coloration is often due to the polymerization or self-condensation of chloroacetaldehyde, especially if it is of low purity or if the reaction temperature is too high. To minimize this, use high-purity chloroacetaldehyde or its acetal precursor and add it gradually to the reaction mixture while carefully controlling the temperature.
Q4: What are the best practices for purifying crude 2-aminothiazole?
A4: Recrystallization is a common and effective method for purifying 2-aminothiazole. Suitable solvents include ethanol, water, or mixtures thereof. For more challenging separations, column chromatography on silica gel can be employed.
Byproducts and Impurities
A key challenge in 2-aminothiazole synthesis is the formation of various byproducts and impurities. Understanding their origin is crucial for optimizing the reaction and purification processes.
| Impurity/Byproduct | Potential Origin | Structure |
| 2-Imino-2,3-dihydrothiazole | Isomeric byproduct formed during the Hantzsch synthesis, favored by acidic conditions. |
|
| Unreacted Thiourea | Incomplete reaction or use of excess thiourea. |
|
| Polymeric byproducts | Self-condensation and polymerization of chloroacetaldehyde. | Complex mixture of oligomers/polymers. |
| Hydrolysis products | Hydrolysis of chloroacetaldehyde or the 2-aminothiazole product. | Varies depending on the specific reactant/product. |
Note: The structures of polymeric byproducts are not well-defined.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazole via Hantzsch Synthesis
This protocol describes a standard laboratory procedure for the synthesis of 2-aminothiazole.
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Thiourea
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in a mixture of ethanol and water.
-
Slowly add the chloroacetaldehyde solution to the stirred thiourea solution at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-aminothiazole.
-
Purify the crude product by recrystallization from ethanol/water.
Protocol 2: Purification of 2-Aminothiazole by Recrystallization
Procedure:
-
Dissolve the crude 2-aminothiazole in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Visualizing Reaction Pathways and Workflows
To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Hantzsch synthesis pathway for 2-aminothiazole and the formation of its isomeric byproduct.
Caption: A logical workflow for troubleshooting common issues in 2-aminothiazole synthesis.
Technical Support Center: Methyl 2-aminothiazole-5-carboxylate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-aminothiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials such as thiourea and methyl 2-chloro-3-oxopropanoate, by-products from side reactions like N-bromination or phenyl ring bromination products if applicable to the synthesis route, and residual solvents used in the synthesis.[1]
Q2: My purified this compound is off-white or yellowish. Is this normal?
A2: While the pure compound is typically a white to off-white crystalline solid, a yellowish tint can indicate the presence of minor impurities.[2] Further purification by recrystallization or column chromatography may be necessary to achieve higher purity and a whiter appearance.
Q3: What are the recommended solvent systems for recrystallizing this compound?
A3: A range of solvents can be used for recrystallization, depending on the impurities present. Common choices include C1-C6 alcohols (e.g., methanol, ethanol), ethers (e.g., THF), esters, and alkanes (e.g., hexane), or mixtures thereof.[3] A mixture of THF and hexane is a specifically mentioned effective solvent system.[3]
Q4: I am observing "oiling out" during the recrystallization of this compound. What should I do?
A4: "Oiling out" occurs when the compound separates as a liquid instead of crystals. This can happen if the cooling rate is too fast or if the solvent is not ideal. To troubleshoot, try the following:
-
Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Add a co-solvent. If using a single solvent, try adding a miscible co-solvent in which the compound is less soluble to induce crystallization.
-
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Use a seed crystal from a previous successful crystallization if available.
Q5: What are the suggested starting conditions for column chromatography purification?
A5: For normal-phase column chromatography, silica gel is a common stationary phase. The mobile phase can be a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For reverse-phase chromatography, a C18 stationary phase with a mobile phase of water and acetonitrile or methanol is a good starting point.[4][5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution was not cooled sufficiently. | - Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
| Poor Purity | - The chosen solvent did not effectively differentiate the solubility of the product and impurities. - Impurities co-precipitated with the product. | - Try a different recrystallization solvent or a solvent mixture. - Perform a second recrystallization. - Consider pre-treating the crude material with a solvent that dissolves the impurity but not the product. |
| No Crystals Form | - The solution is too dilute. - The compound is highly soluble in the solvent even at low temperatures. | - Concentrate the solution by evaporating some of the solvent. - Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity. - Column overloading. | - Adjust the mobile phase composition. For normal phase, increase the polarity of the eluent slowly. For reverse phase, decrease the polarity. - Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly | - The mobile phase is too polar (normal phase). - The mobile phase is too non-polar (reverse phase). | - Decrease the polarity of the mobile phase (normal phase). - Increase the polarity of the mobile phase (reverse phase). |
| Product Does Not Elute | - The mobile phase is too non-polar (normal phase). - The compound has very strong interactions with the stationary phase. | - Increase the polarity of the mobile phase (normal phase). - Consider adding a small percentage of a stronger solvent (e.g., methanol in dichloromethane for silica gel). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair (e.g., Tetrahydrofuran (THF) and Hexane).[3] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., THF at 50°C) with stirring until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If using a co-solvent like hexane, add it slowly at room temperature until the solution becomes slightly turbid, then gently warm until the solution is clear again before cooling.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile). A starting point could be a 55:45 ratio of aqueous buffer to acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.
-
Detection: UV detection at 272 nm.[4]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.[4]
-
Analysis: Inject the sample and analyze the chromatogram. Purity can be estimated by the area percentage of the main peak.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | [2] |
| Methanol | Slightly soluble | [2] |
| Ethanol | Moderately soluble | [2] |
| Water | Sparingly soluble | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂S | |
| Molecular Weight | 158.18 g/mol | |
| Melting Point | 182-186 °C | [7][8] |
| Appearance | White to off-white crystalline solid | [2] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Page loading... [guidechem.com]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 6633-61-0 [sigmaaldrich.com]
- 8. This compound | CAS#:6633-61-0 | Chemsrc [chemsrc.com]
Recrystallization techniques for purifying 2-aminothiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing 2-aminothiazole derivatives?
A1: Ethanol is one of the most frequently cited solvents for the recrystallization of 2-aminothiazole derivatives.[1][2] The choice of solvent is critical and depends on the specific derivative's solubility profile. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Other solvents and solvent systems that can be effective include methanol, benzene, and co-solvent mixtures like ethanol/water or acetone/water.[2][3][4][5]
Q2: How does the amino group on the thiazole ring affect solubility and recrystallization?
A2: The basic amino group on the 2-aminothiazole ring makes the solubility of these derivatives pH-dependent.[6] In acidic conditions, the amino group can be protonated, which generally increases the compound's solubility in aqueous solutions.[6] This property can be leveraged during purification; for instance, by dissolving the compound in an acidic solution to remove non-basic impurities and then inducing crystallization by adjusting the pH.[7]
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than as solid crystals. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated with impurities. To prevent this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot mixture. Slow cooling of the solution can also encourage crystal formation over oiling out.[1]
Q4: My yield after recrystallization is very low. What are the possible causes and solutions?
A4: A low yield can result from several factors. One of the most common is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[1] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again. Another possibility is that the compound is not sufficiently pure, and the impurities are inhibiting crystallization. In such cases, a preliminary purification step like column chromatography might be necessary.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the recrystallization of 2-aminothiazole derivatives.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Try a more polar solvent. For 2-aminothiazole derivatives, which are generally polar, solvents like ethanol or methanol are good starting points.[2][6] If a single solvent doesn't work, consider a co-solvent system (e.g., ethanol/water).[3] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the solution is supersaturated but requires nucleation. | Reduce the volume of the solvent by evaporation and allow the solution to cool again.[1] To induce nucleation, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1] |
| Crystals are colored or appear impure. | The impurities are co-crystallizing with your product. | Consider a pre-purification step like column chromatography.[2] Alternatively, you can try washing the filtered crystals with a small amount of cold recrystallization solvent. |
| Recrystallization from a solvent mixture is not working. | The solvent ratio is not optimal, or the solvents are not miscible. | Ensure the two solvents are miscible. Experiment with different solvent ratios to find the optimal conditions for your specific compound. The goal is to have a solvent system where the compound is soluble in the hot mixture but insoluble when cold. |
Experimental Protocols
Detailed Protocol for Recrystallization of a 2-Aminothiazole Derivative from Ethanol
This protocol is a general guideline and may need to be optimized for your specific 2-aminothiazole derivative.
Materials:
-
Crude 2-aminothiazole derivative
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-aminothiazole derivative in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to cover the solid. Heat the mixture to boiling while stirring.
-
Addition of Hot Solvent: Continue adding hot ethanol dropwise until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to allow for the formation of larger, purer crystals.
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: General workflow for the recrystallization of 2-aminothiazole derivatives.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. unifr.ch [unifr.ch]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. bia.si [bia.si]
Technical Support Center: Synthesis of Dasatinib Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges and improve yields during the synthesis of key dasatinib intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the critical intermediates in the synthesis of Dasatinib?
A1: A crucial intermediate in many synthetic routes to Dasatinib is N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. The purity of this intermediate is vital as it directly impacts the yield and purity of the final active pharmaceutical ingredient (API).[1] Impurities can interfere with downstream reactions, leading to the formation of unwanted by-products.[1]
Q2: What are the common reasons for low yield in the synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide?
A2: Low yields in this synthesis step can often be attributed to several factors:
-
Suboptimal Base and Reaction Temperature: The choice of base and reaction temperature are critical. Using a strong base is necessary, but the conditions must be carefully controlled to minimize side reactions.
-
Moisture in Reaction Components: The presence of moisture can quench the strong bases used in the reaction, leading to incomplete reactions and lower yields.
-
Impurity Formation: The reaction can generate impurities that are difficult to remove and can lower the isolated yield of the desired product.[2]
-
Inefficient Purification: The choice of solvent and crystallization conditions during purification can significantly impact the final yield.
Troubleshooting Guide
Problem: Low yield in the coupling reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-methyl-4,6-dichloropyrimidine.
This reaction is a key step in forming the core structure of a vital Dasatinib intermediate. Below is a troubleshooting workflow and a comparison of different reaction conditions that can affect the yield.
Caption: Troubleshooting workflow for low yield of dasatinib intermediate.
Data on Improving Yield
The selection of a suitable base and the control of reaction temperature are crucial for maximizing the yield of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. The following table summarizes yields obtained under different reaction conditions as reported in a patent for the synthesis of this intermediate.
| Base | Starting Material | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Purity (HPLC) (%) | Max Single Impurity (%) |
| Potassium Hydride (30%) | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Tetrahydrofuran | -10°C | 4h | 98.7 | 99.95 | 0.03 |
| Sodium Hydride (60%) | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Tetrahydrofuran | -8°C | 6h | 97.1 | 99.90 | 0.04 |
| Sodium Amide | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Tetrahydrofuran | -10°C | 2h | 96.8 | 99.82 | 0.06 |
Data sourced from patent information.[3]
Experimental Protocols
Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide using Potassium Hydride [3]
This protocol describes a high-yield synthesis of a key dasatinib intermediate.
Caption: Experimental workflow for the synthesis of a key dasatinib intermediate.
Detailed Steps:
-
Preparation: Cool 80ml of tetrahydrofuran (THF) to -25°C in a suitable reaction vessel.
-
Addition of Base: To the cooled THF, add 8.73g of potassium hydride (30% content). Stir the mixture for 10 minutes.
-
Addition of Starting Material: Slowly add 5.00g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the reaction mixture, ensuring the temperature is maintained at -25°C.
-
Addition of Second Reactant: Add a solution of 3.65g of 2-methyl-4,6-dichloropyrimidine in 7ml of THF to the reaction system at once.
-
Reaction: After the addition, warm the reaction mixture to -10°C and stir for 4 hours.
-
Quenching: Slowly add 1mol/L hydrochloric acid to quench the reaction, adjusting the pH to 6. The temperature should be controlled at 0-5°C during this step.
-
Crystallization: Stir the mixture at 0-5°C for 2 hours to allow for crystallization.
-
Isolation: Centrifuge the mixture to collect the solid product. Wash the product with THF and dry to obtain 7.27g of the crude product. This corresponds to a yield of 98.7% with a purity of 99.95% (HPLC) and a maximum single impurity content of 0.03%.[3]
References
Technical Support Center: Methyl 2-aminothiazole-5-carboxylate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 2-aminothiazole-5-carboxylate in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like many esters, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The 2-aminothiazole ring can also be sensitive to oxidation and photodegradation.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: For optimal stability, solutions of this compound should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1] It is advisable to prepare fresh solutions for immediate use whenever possible. Long-term storage in solution is not recommended without conducting specific stability studies.
Q3: In which solvents does this compound exhibit the best solubility and stability?
A3: this compound has slight solubility in DMSO and methanol.[1] While solubility is a key factor, the stability in these solvents can vary. For aqueous solutions, it is crucial to control the pH, as extreme acidic or basic conditions can lead to degradation.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is the hydrolysis of the methyl ester to form 2-aminothiazole-5-carboxylic acid. Other potential degradation products may arise from the opening of the thiazole ring under harsh conditions or oxidation of the amino group.
Q5: How can I monitor the stability of my this compound solution?
A5: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed in an aqueous buffer.
-
Possible Cause: The pH of the buffer may be too acidic or basic, catalyzing the hydrolysis of the ester group.
-
Troubleshooting Steps:
-
Measure the pH of your buffer.
-
If the pH is outside the neutral range (pH 6-8), consider adjusting it or using a different buffer system.
-
Perform a preliminary study by preparing small batches of the solution in buffers of varying pH to determine the optimal range for stability.
-
Issue 2: The concentration of the stock solution in DMSO decreases over time, even when stored at low temperatures.
-
Possible Cause: The DMSO may contain water, which can facilitate hydrolysis, or the solution may be exposed to light, causing photodegradation.
-
Troubleshooting Steps:
-
Use anhydrous DMSO to prepare your stock solution.
-
Store the stock solution in amber vials or wrap the vials in aluminum foil to protect it from light.
-
Store the solution in small aliquots to minimize freeze-thaw cycles.
-
Issue 3: Unexpected peaks appear in the HPLC chromatogram during analysis.
-
Possible Cause: These peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Review the solution preparation and storage procedures to identify any potential causes of degradation.
-
If degradation is suspected, perform a forced degradation study to intentionally generate degradation products and confirm their retention times. This will help in identifying the unknown peaks in your sample chromatogram.
-
Illustrative Stability Data
The following tables present illustrative quantitative data from a simulated forced degradation study on this compound. This data is intended to provide a general understanding of the compound's stability profile. Actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | 15.2 | 2-aminothiazole-5-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH | 60 | 4 | 85.7 | 2-aminothiazole-5-carboxylic acid |
| Oxidative | 3% H₂O₂ | 25 | 24 | 8.5 | Oxidized derivatives |
| Thermal | - | 80 | 48 | 5.1 | - |
| Photolytic | UV light (254 nm) | 25 | 12 | 12.3 | Photodegradation products |
Table 2: Illustrative Stability of this compound in Different Solvents at 4°C
| Solvent | Time (days) | % Purity Remaining (Illustrative) |
| Anhydrous DMSO | 7 | 99.1 |
| Methanol | 7 | 98.5 |
| Acetonitrile | 7 | 99.3 |
| Water (pH 7.0) | 1 | 97.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve it in the chosen solvent to the stock solution concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 12 hours.
3. Sample Analysis:
-
At the end of the exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using the HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program (Illustrative):
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-18 min: Hold at 50% A, 50% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for solution instability.
References
Technical Support Center: N-Boc Protection of 2-Aminothiazole-5-carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc protection of 2-aminothiazole-5-carboxylates.
Frequently Asked Questions (FAQs)
Q1: My N-Boc protection of 2-aminothiazole-5-carboxylate is showing low to no conversion. What are the potential causes and how can I improve the yield?
A1: Low conversion in the N-Boc protection of 2-aminothiazole-5-carboxylate can stem from several factors. The 2-amino group on the thiazole ring is less nucleophilic than a typical aliphatic amine due to the electron-withdrawing nature of the heterocyclic ring. Here are common causes and troubleshooting steps:
-
Insufficiently Basic Conditions: The reaction often requires a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct. If you are using a weak base or an insufficient amount, the reaction may stall.
-
Solution: Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or consider using a catalytic amount of 4-dimethylaminopyridine (DMAP), which is an effective acylation catalyst.[1] Ensure at least one equivalent of base is used if starting from the free amine.
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Inadequate Reagent Stoichiometry: Using an insufficient amount of the Boc-protecting agent will naturally lead to incomplete conversion.
-
Solution: Use a slight excess of di-tert-butyl dicarbonate (Boc)₂O, typically 1.1 to 1.5 equivalents.[2]
-
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting the reaction rate.
Q2: I'm observing the formation of a major byproduct that appears to be the di-Boc protected amine. How can I prevent this?
A2: The formation of the N,N-di-Boc derivative is a common side reaction when protecting primary amines, especially under forcing conditions.[2]
-
Control Stoichiometry: The most effective way to minimize di-protection is to use a controlled amount of (Boc)₂O. Avoid using a large excess; 1.1 to 1.2 equivalents is generally sufficient.[1]
-
Base Selection: The choice of base can influence the formation of the di-Boc product. Using a very strong base can sometimes promote over-reaction.[6] Triethylamine is a commonly used base that can provide good results.[5]
-
Reaction Monitoring: Carefully monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-Boc product.
Q3: My reaction is complete, but I am struggling to purify the N-Boc protected product from the remaining (Boc)₂O and other byproducts. What is a recommended workup procedure?
A3: A standard workup procedure can effectively remove excess reagents and byproducts:
-
Quench Excess (Boc)₂O: If a significant excess of (Boc)₂O was used, it can be quenched by adding a small amount of a primary or secondary amine, such as a few drops of N,N-dimethylethylenediamine, or by adding water and stirring for an hour.
-
Aqueous Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1N HCl or saturated NH₄Cl solution) to remove the base (like TEA or DMAP). Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts. Finally, wash with brine to remove the bulk of the water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel.[7]
Q4: Can I perform this reaction without a solvent?
A4: While less common for this specific substrate, solvent-free conditions for N-Boc protection have been reported for other amines and can be an environmentally friendly alternative. This approach typically involves heating the neat mixture of the amine and (Boc)₂O. However, for 2-aminothiazole-5-carboxylates, solubility and reaction control might be challenging. A solvent is generally recommended to ensure a homogeneous reaction mixture and better temperature control.
Data Presentation
The following tables summarize various reported conditions for the N-Boc protection of 2-aminothiazole-5-carboxylates and related compounds to provide a comparative overview.
Table 1: Reaction Conditions for N-Boc Protection of 2-Aminothiazole-5-carboxylates
| Starting Material | Boc Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Ethyl 2-aminothiazole-5-carboxylate | (Boc)₂O (1.2) | TEA (1.5) | 1,4-Dioxane | Room Temp. | 6 | 59.5 | [5] |
| Methyl 2-aminothiazole-5-carboxylate | (Boc)₂O (1.2) | DMAP (0.066) | THF | Reflux | 10 | N/A | [4] |
| Ethyl 5-aminothiazole-2-carboxylate | (Boc)₂O (1.2) | DMAP (catalytic) | THF | Room Temp. | 6 | 88.2 | [1] |
N/A: Not available in the cited source.
Experimental Protocols
Detailed Methodology for N-Boc Protection of Ethyl 2-aminothiazole-5-carboxylate
This protocol is adapted from a reported procedure.[5]
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
1,4-Dioxane
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in 1,4-dioxane, add triethylamine (1.5 eq).
-
To this stirring solution, add di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract with ethyl acetate.
-
Separate the organic layer and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate.
Caption: Troubleshooting logic for low conversion in N-Boc protection reactions.
References
- 1. 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | 302964-02-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Flow Chemistry Synthesis of 2-Aminothiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals utilizing flow chemistry for the synthesis of 2-aminothiazole derivatives. It provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent method for synthesizing 2-aminothiazole derivatives in a continuous flow setup?
A1: The most common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1] This reaction is well-suited for flow chemistry as it can be performed at elevated temperatures and pressures, significantly reducing reaction times compared to batch processing.[2]
Q2: What are the primary advantages of using flow chemistry for 2-aminothiazole synthesis over traditional batch methods?
A2: Flow chemistry offers several key advantages, including:
-
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.
-
Improved Heat and Mass Transfer: Superior heat and mass transfer in flow reactors leads to better temperature control, higher yields, and fewer side products.
-
Rapid Reaction Optimization: The ability to quickly change parameters such as temperature, residence time, and stoichiometry allows for efficient optimization of reaction conditions.
-
Scalability: Processes developed on a small scale in the lab can often be scaled up for larger production runs by simply running the system for longer or by using larger reactors.[3]
-
Automation: Continuous flow systems can be automated for high-throughput synthesis and library generation.[2]
Q3: What are the typical challenges encountered during the flow synthesis of 2-aminothiazole derivatives?
A3: Common challenges include reactor clogging due to the precipitation of products or byproducts, managing back pressure, ensuring reagent solubility in the chosen solvent system, and optimizing reaction conditions to maximize yield and minimize impurity formation.[4][5]
Q4: How can I effectively screen for optimal reaction conditions in a flow chemistry setup?
A4: A systematic approach is recommended. Vary one parameter at a time (e.g., temperature, residence time, reagent concentration, or stoichiometry) while keeping others constant. Automated flow chemistry systems can streamline this process by running a series of experiments with different conditions and analyzing the output in real-time or via offline analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the flow synthesis of 2-aminothiazole derivatives.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Suboptimal reaction temperature or residence time.- Inefficient mixing of reagents.- Poor quality or incorrect stoichiometry of starting materials.- Inappropriate solvent choice. | - Systematically vary the temperature and residence time to find the optimal conditions.- Ensure your flow reactor design promotes efficient mixing (e.g., using packed-bed reactors, static mixers, or oscillatory flow).- Verify the purity of your α-haloketone and thiourea, and ensure accurate molar ratios.- Screen different solvents or solvent mixtures to improve solubility and reaction rates.[6] |
| Reactor Clogging or High Back Pressure | - Precipitation of the 2-aminothiazole product or a reaction byproduct.- Low solubility of reagents in the reaction solvent.- Reaction temperature is too low, causing precipitation. | - Increase the solvent flow rate to help carry solids through the reactor.- Choose a solvent in which all components (reactants and products) have good solubility at the reaction temperature.- Increase the reaction temperature to improve solubility.- Employ a reactor with a larger internal diameter.- Consider using an ultrasonic bath around the reactor to prevent particle agglomeration.[7] |
| Formation of Impurities or Side Products | - Reaction temperature is too high or residence time is too long.- Incorrect stoichiometry leading to side reactions.- Presence of reactive functional groups on starting materials. | - Optimize the temperature and residence time by gradually decreasing them while monitoring the reaction outcome.- Carefully control the stoichiometry of the reactants.- Protect sensitive functional groups on your reactants before performing the synthesis. |
| Poor Reproducibility | - Fluctuations in pump flow rates.- Inconsistent temperature control.- Variability in the quality of reagents. | - Calibrate your pumps regularly to ensure accurate and stable flow rates.- Ensure your heating system provides consistent and uniform temperature control along the reactor.- Use reagents from the same batch and of high purity for consistent results. |
Experimental Protocols
Key Experiment: Continuous Flow Synthesis of N-(Phenylthiazol-2-yl)acetamide
This protocol describes the optimization and scaling of the synthesis of a 2-aminothiazole derivative using a continuous flow system.
Materials and Reagents:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Equipment:
-
Labtrix® Start system (for mg-scale optimization)
-
Two syringe pumps
-
Glass microreactor (32 µL)
-
Back pressure regulator
-
Collection vial
Procedure (mg-Scale Optimization):
-
Solution Preparation:
-
Prepare a solution of 2-bromoacetophenone in methanol.
-
Prepare a solution of thiourea in methanol.
-
-
System Setup:
-
Set up the Labtrix® Start system with the 32 µL glass microreactor.
-
Prime the pumps and lines with methanol.
-
-
Reaction Execution:
-
Pump the two reagent solutions into the microreactor at equal flow rates.
-
The combined stream is heated to the desired temperature within the reactor.
-
The reaction mixture exits the reactor and passes through a back pressure regulator before being collected.
-
-
Work-up and Analysis:
-
The collected reaction mixture is neutralized with a 5% sodium carbonate solution, causing the product to precipitate.
-
The precipitate is filtered, washed with water, and dried.
-
The product is analyzed by techniques such as NMR and TLC to determine yield and purity.[8]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for a Hantzsch Thiazole Synthesis in Flow
| Entry | Reactant A Concentration (M) | Reactant B Concentration (M) | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 0.1 | 0.1 | 80 | 10 | 75 |
| 2 | 0.1 | 0.1 | 100 | 10 | 85 |
| 3 | 0.1 | 0.1 | 120 | 10 | 92 |
| 4 | 0.1 | 0.1 | 120 | 5 | 88 |
| 5 | 0.2 | 0.2 | 120 | 5 | 95 |
This table presents representative data for the optimization of a generic Hantzsch thiazole synthesis in a flow reactor, illustrating the impact of temperature and residence time on product yield.
Mandatory Visualizations
Caption: Workflow for the continuous flow synthesis of 2-aminothiazole derivatives.
Caption: Troubleshooting decision tree for flow synthesis of 2-aminothiazoles.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. lpp-equipment.pl [lpp-equipment.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Scale-up considerations for Methyl 2-aminothiazole-5-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Methyl 2-aminothiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Several synthetic routes are available, with the Hantzsch thiazole synthesis and its variations being the most common. A widely used approach involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For instance, the reaction of methyl 2-chloroacetoacetate with thiourea is a frequently employed method.[1] Another approach involves the electrophilic α-bromination of ethyl β-ethoxyacrylate followed by thiazole ring formation with thiourea.[2] For large-scale production, "one-pot" synthesis methods, which combine multiple reaction steps like bromination and cyclization without isolating intermediates, can improve efficiency and yield.[3]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: When scaling up the production of this compound, it is crucial to adhere to strict safety protocols. Key considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6] For large-scale operations or when dust generation is likely, a dust respirator is recommended.[4][6]
-
Ventilation: All handling and reactions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]
-
Material Handling: Avoid all personal contact with the material, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[4][5] Containers should be kept tightly closed when not in use.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5]
-
Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible.[5] In case of a spill, immediately clean it up using dry procedures to avoid generating dust.[4]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated place.[5][6] The recommended storage temperature is between 2°C and 8°C.[7] Keep the container tightly closed and protect it from sunlight and excess heat.[5]
Troubleshooting Guide
Q4: We are observing a low yield in our scaled-up reaction. What are the potential causes and solutions?
A4: Low yields during scale-up can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
-
-
Suboptimal Temperature Control: Poor heat transfer in larger reactors can lead to localized hot or cold spots, affecting reaction kinetics and promoting side reactions.
-
Solution: Ensure efficient stirring and use a reactor with appropriate heat transfer capabilities. A staged temperature profile might be necessary for large-scale batches.
-
-
Impure Starting Materials: The purity of reactants like methyl 2-chloroacetoacetate and thiourea is critical.
-
Solution: Use high-purity starting materials. Consider purifying the reactants before use if their quality is questionable.
-
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.
-
Solution: Analyze the crude product to identify major byproducts. Adjusting reaction conditions such as temperature, solvent, and reactant stoichiometry can help minimize side reactions. A "one-pot" synthesis approach has been shown to simplify operations and improve yields by minimizing the handling of intermediates.[3]
-
Q5: We are facing difficulties with the purification of the final product. What are the recommended purification methods for large-scale production?
A5: Purification on a large scale often requires different techniques than those used in a laboratory setting.
-
Recrystallization: This is a preferred method for purifying solid compounds on a large scale.[8]
-
Recommended Solvents: Solvents such as methanol, ethanol, hexane, tetrahydrofuran (THF), and water, or mixtures thereof, can be effective for recrystallization.[8]
-
Procedure: Dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to cool slowly to form crystals. The purity can be improved by washing the filtered crystals with a cold solvent.
-
-
Slurry Washing: If the impurities are significantly more soluble than the product in a particular solvent, washing the crude solid with that solvent (slurry washing) can be an effective purification step.
-
pH Adjustment: The product's solubility may be pH-dependent. Adjusting the pH of the solution can sometimes facilitate the precipitation of the pure product or the removal of impurities. For instance, after synthesis, basifying with ammonia water has been used to purify the target product.[3]
Q6: Our final product is showing significant impurity peaks in the analysis. How can we identify and minimize these impurities?
A6: Impurity formation is a common challenge during scale-up. Here's a systematic approach to address this issue:
-
Impurity Identification: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the major impurities.
-
Common Impurities and Their Sources:
-
Unreacted Starting Materials: Incomplete reaction.
-
Byproducts from Side Reactions: For example, competitive electrophilic bromination on the amide-nitrogen or the phenyl ring in related syntheses can be a concern.[2]
-
-
Minimizing Impurities:
-
Optimize Reaction Conditions: Adjusting the temperature, reaction time, and the order of reagent addition can significantly impact byproduct formation.
-
Control Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may lead to the formation of specific impurities.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related impurities.[8]
-
Data Presentation
Table 1: Summary of Reaction Parameters for a Patented Large-Scale Synthesis
| Parameter | Value | Reference |
| Reactants | [8] | |
| Mucochloric acid | 400 kg | [8] |
| Thiourea | 92 kg | [8] |
| Solvents | [8] | |
| Acetic acid | 253 L (initial), 715 L (distilled off), 1023 L (dilution) | [8] |
| Methanol | 847 L (added), ~780 L (distilled off) | [8] |
| Reagents | [8] | |
| Hydrochloric acid (37%) | 600 L and 109 kg | [8] |
| Sodium methanolate (30% in methanol) | 135 kg | [8] |
| Reaction Temperature | 40-65°C | [8] |
| pH Adjustment | pH 8-9 | [8] |
| Overall Yield | 68% | [8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Bromination and Cyclization
This protocol is based on a "one-pot" method which can be advantageous for scale-up.[3]
-
Bromination: In a suitable reactor, dissolve acetoacetate in a solvent mixture of water and tetrahydrofuran. Cool the mixture to 0°C.
-
Slowly add N-bromosuccinimide (NBS) to the cooled solution while maintaining the temperature. The reaction is typically allowed to proceed for 1-2 hours.
-
Cyclization: After the bromination is complete, add the N-monosubstituted thiourea derivative to the reaction mixture.
-
Heat the reaction mixture in a water bath to 80-90°C and maintain this temperature for 1-20 hours, monitoring the reaction progress.
-
Workup and Purification: After the reaction is complete, cool the mixture. The resulting salt of the 2-substituted amino-4-methyl-5-formate thiazole can be basified with ammonia water to yield the final product, which can then be purified.
Protocol 2: Large-Scale Synthesis from Mucochloric Acid [8]
-
Charge a suitable vessel with a sodium sulfite solution. Add mucochloric acid while maintaining the temperature between 10-50°C.
-
After the addition is complete, stir the mixture and then cool it. Add hydrochloric acid and continue stirring at a low temperature.
-
Filter the resulting suspension to collect the intermediate.
-
In a separate vessel, charge the intermediate and methanol. Add a solution of sodium methanolate in methanol and stir.
-
Distill off a portion of the methanol.
-
Purge the vessel with nitrogen and dilute the reaction mixture with acetic acid. Distill off the residual methanol as a mixture with acetic acid.
-
Add more acetic acid and hydrochloric acid, followed by the addition of thiourea.
-
Heat the reaction mixture to 60-65°C and stir for several hours.
-
Distill off a significant portion of the acetic acid.
-
Add methanol and then distill off a methanol/acetic acid mixture.
-
Add more methanol and a solution of sodium methanolate to adjust the pH to 8-9 for product precipitation.
-
The crude product can be purified by recrystallization from a suitable solvent system like THF/hexane.
Mandatory Visualization
Caption: "One-Pot" Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.no [fishersci.no]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Validation & Comparative
Methyl 2-aminothiazole-5-carboxylate vs. ethyl 2-aminothiazole-5-carboxylate in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry and pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Among the privileged scaffolds in medicinal chemistry, the 2-aminothiazole core is a recurring motif in a multitude of biologically active compounds. This guide provides a detailed, objective comparison of two closely related and widely used building blocks: methyl 2-aminothiazole-5-carboxylate and ethyl 2-aminothiazole-5-carboxylate. This analysis is supported by experimental data on their synthesis, physical properties, and performance in subsequent chemical transformations, with a focus on their application as key intermediates in the synthesis of the anticancer drug Dasatinib.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical properties of these reagents is crucial for their handling, storage, and application in various reaction conditions. The primary difference between the two compounds lies in the ester group, which influences properties such as molecular weight, melting point, and solubility.
| Property | This compound | Ethyl 2-aminothiazole-5-carboxylate |
| CAS Number | 6633-61-0 | 32955-21-8[1] |
| Molecular Formula | C₅H₆N₂O₂S | C₆H₈N₂O₂S[1] |
| Molecular Weight | 158.18 g/mol | 172.20 g/mol [1] |
| Appearance | White to off-white crystalline solid, Tan to Light Brown Solid[2][3] | White to yellow or light brown crystal or powder[4] |
| Melting Point | 182-186 °C[5] | 159-163 °C[1] |
| Solubility | Sparingly soluble in water; Moderately soluble in ethanol, methanol, and DMSO.[2][3] | Insoluble in water.[4] |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere. | 2-8°C[1] |
Synthesis and Yield Comparison
Both esters are commonly prepared via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-halocarbonyl compound. The choice of starting materials for the α-halocarbonyl component dictates the final ester product.
Synthetic Pathways
The general synthetic approach for both esters involves the reaction of a thiourea with a suitable α-halo-β-ketoester or its equivalent. Below are the graphical representations of the synthetic pathways.
Caption: General synthesis of this compound.
Caption: General synthesis of Ethyl 2-aminothiazole-5-carboxylate.
Comparative Synthesis Data
While various synthetic methods exist with differing yields, a direct comparison under identical conditions is ideal for evaluation. A patent for the synthesis of Dasatinib intermediates provides valuable comparative data for the coupling of 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with methyl, ethyl, and isopropyl 2-aminothiazole-5-formate.[6][7]
| Ester | Starting Material | Reported Yield |
| Methyl | Methyl 2-aminothiazole-5-formate[6][7] | 83.8% |
| Ethyl | Ethyl 2-aminothiazole-5-formate[6][7] | 70.5% |
| Isopropyl | Isopropyl 2-aminothiazole-5-formate[6][7] | 65.2% |
This data suggests that under the specified reaction conditions for this particular transformation, the methyl ester provides a significantly higher yield compared to the ethyl and isopropyl esters. This could be attributed to the smaller steric hindrance of the methyl group, potentially allowing for faster reaction kinetics.
Performance in Synthesis: A Case Study in Dasatinib Intermediate Synthesis
The utility of these esters as synthetic intermediates is a critical factor in their selection. As previously mentioned, both are employed in the synthesis of Dasatinib. The synthetic step involves the coupling of the 2-aminothiazole ester with a pyrimidine derivative, followed by hydrolysis of the ester and subsequent amidation.
The workflow for this key transformation can be visualized as follows:
Caption: Key steps in Dasatinib synthesis utilizing the title esters.
Based on the yield data presented in the previous section, This compound demonstrates superior performance in the coupling reaction , providing a 13.3% higher yield than its ethyl counterpart under the documented conditions.[6][7] While the subsequent hydrolysis rates of the methyl and ethyl esters are not directly compared in the available literature, it is a general principle in organic chemistry that methyl esters can be more readily hydrolyzed than ethyl esters due to reduced steric hindrance. This could potentially translate to shorter reaction times or milder conditions for the hydrolysis step when using the methyl ester.
Experimental Protocols
For the benefit of researchers, detailed experimental protocols for the synthesis of both esters are provided below.
Synthesis of this compound
A reported synthesis involves the reaction of methyl 2-chloro-3-oxopropionate with thiourea.
-
Materials: Methyl 2-chloro-3-oxopropionate, Thiourea, Water, Activated carbon, 2.5 N Sodium hydroxide solution.
-
Procedure:
-
A mixture of 2.4 g of methyl 2-chloro-3-oxopropionate, 20 mL of water, and 1.75 g of thiourea is refluxed for 2 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
0.25 g of activated carbon is added for decolorization, and the mixture is filtered.
-
The filtrate is neutralized by the slow addition of a 2.5 N sodium hydroxide solution.
-
The resulting precipitate is collected by filtration to yield this compound.
-
-
Reported Yield: 44%
Synthesis of Ethyl 2-aminothiazole-5-carboxylate[9]
A common one-pot synthesis proceeds from ethyl 3-ethoxyacrylate.[8]
-
Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Dioxane, Water, Thiourea, Ammonia solution.[8]
-
Procedure:
-
N-bromosuccinimide (19.6 g, 0.11 mol) is slowly added to a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) at -10 °C.[8]
-
The reaction mixture is stirred at room temperature for 1 hour.[8]
-
Thiourea (7.6 g, 0.1 mol) is added, and the mixture is heated to 80 °C for 1 hour.[8]
-
After cooling to room temperature, ammonia solution (20 mL) is added.[8]
-
The resulting paste is stirred for 10 minutes and then filtered.[8]
-
The filter cake is washed with water and dried under vacuum to give the final product.[8]
-
-
Reported Yield: 70%[8]
Another high-yield method has also been reported:
-
Materials: Ethyl 3-ethoxyacrylate, Urea, Potassium sulfide, Nano-copper powder, Tetrahydrofuran (THF), Water.[8]
-
Procedure:
-
Under a nitrogen atmosphere, ethyl 3-ethoxyacrylate (14.4 g, 100 mmol), urea (12 g, 200 mmol), potassium sulfide (33 g, 300 mmol), and nano-copper powder (1.4 g) are reacted in a 6:1 mixture of THF and water (100 mL) at 55 °C for 1.5 hours.[8]
-
The mixture is cooled to room temperature and poured into ice water.[8]
-
The product is extracted with dichloromethane.[8]
-
The organic phase is concentrated, washed, and recrystallized from ethanol.[8]
-
-
Reported Yield: 95.7%[8]
Conclusion and Recommendations
Both methyl and ethyl 2-aminothiazole-5-carboxylate are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceutical compounds like Dasatinib.
-
This compound appears to offer a significant advantage in terms of yield in the crucial coupling step for the synthesis of a Dasatinib intermediate.[6][7] Its lower steric hindrance may also facilitate subsequent ester hydrolysis.
-
Ethyl 2-aminothiazole-5-carboxylate is also a widely used and effective intermediate. While the yield in the specific Dasatinib intermediate synthesis was lower than that of the methyl ester, various high-yielding synthetic routes for its preparation are well-documented.[8]
Recommendation: For synthetic routes where yield in subsequent coupling reactions is critical, This compound may be the preferred reagent . However, the choice of reagent will ultimately depend on a variety of factors including the specific reaction conditions, cost and availability of starting materials, and the desired downstream processing. Researchers should consider the trade-offs between the potentially higher reactivity of the methyl ester and the well-established and varied synthetic protocols for the ethyl ester. It is recommended to perform small-scale trials to determine the optimal reagent for a specific synthetic transformation.
References
- 1. 2-アミノチアゾール-5-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 6633-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]
- 5. This compound | CAS#:6633-61-0 | Chemsrc [chemsrc.com]
- 6. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Comparative Biological Activity of Methyl 2-aminothiazole-5-carboxylate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Methyl 2-aminothiazole-5-carboxylate analogs. It provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to support further investigation and drug discovery efforts.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogs of this parent molecule have been extensively investigated for their therapeutic potential, demonstrating significant efficacy in areas such as oncology, anti-inflammatory, and infectious diseases. This guide summarizes the comparative biological activity of these analogs, presenting key quantitative data and the experimental context necessary for its interpretation.
Anticancer Activity
Derivatives of this compound have shown potent antiproliferative activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as Bcr-Abl kinase and histone deacetylases (HDACs).
Bcr-Abl and HDAC Inhibition
In the pursuit of novel treatments for chronic myeloid leukemia (CML), researchers have designed dual inhibitors targeting both the Bcr-Abl fusion protein and HDACs. This approach is based on the synergistic effects observed when combining HDAC inhibitors with kinase inhibitors. A series of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives were synthesized and evaluated for their dual inhibitory activity.[1]
Table 1: In Vitro Antiproliferative Activity of Selected 2-aminothiazole-5-carboxamide Analogs
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 6a | K562 (Leukemia) | Not Specified | [1] |
| 6m | K562 (Leukemia) | Not Specified | [1] |
| 6a | DU145 (Prostate Cancer) | Not Specified | [1] |
| 6m | DU145 (Prostate Cancer) | Not Specified | [1] |
| Dasatinib | K562 (Leukemia) | < 1 | [2] |
| 6d | K562 (Leukemia) | Comparable to Dasatinib | [2] |
| 6d | MCF-7 (Breast Cancer) | 20.2 | [2] |
| 6d | HT-29 (Colon Cancer) | 21.6 | [2] |
Note: Specific IC50 values for compounds 6a and 6m were not provided in the abstract.
Signaling Pathways
Phosphodiesterase (PDE) and Cyclooxygenase (COX) Inhibition
Certain 2-aminothiazole derivatives have been investigated as regulators of phosphodiesterase type 5 (PDE5) and as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), indicating their potential in treating erectile dysfunction and inflammation.
Table 2: In Vitro PDE5, COX-1, and COX-2 Inhibitory Activity of Selected 2-Aminothiazole Analogs
| Compound | PDE5 Inhibition (%) at 10 µM | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 23a | 100 | 1.00 - 6.34 (range for all tested compounds) | 0.09 - 0.71 (range for all tested compounds) | [3] |
| 23c | 100 | 1.00 - 6.34 (range for all tested compounds) | 0.09 - 0.71 (range for all tested compounds) | [3] |
| Celecoxib | N/A | 7.21 | 0.83 | [3] |
Note: Specific IC50 values for individual compounds against COX-1 and COX-2 were presented as a range for the entire series in the source.[3]
Signaling Pathway
Antimycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Analogs of this compound have demonstrated promising activity against this pathogen.
Table 3: In Vitro Antimycobacterial Activity of Selected 2-Aminothiazole-4-Carboxylate Analogs
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate (2) | 0.06 | 0.24 | [4][5] |
| Methyl 2-amino-5-methylthiazole-4-carboxylate (6) | 16 | 93 | [4][5] |
| 2-amino-5-methylthiazole-4-carboxylic acid (9) | 0.06 | 0.35 | [4][5] |
| 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid (11) | 32 | 125 | [4][5] |
| Isoniazid (INH) | 0.25 | 1.8 | [4][5] |
| Thiolactomycin (TLM) | 13 | 62.5 | [4][5] |
Experimental Protocols
A general workflow for the synthesis and biological evaluation of this compound analogs is presented below. For detailed, compound-specific methodologies, readers are encouraged to consult the cited literature.
Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. The IC50 value is then calculated.
Antimycobacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis is determined using a broth microdilution method.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in a suitable liquid medium (e.g., Middlebrook 7H9).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for a specified period.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
Enzyme Inhibition Assays (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme (e.g., PDE5, COX-1, COX-2) and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Calculation: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
The 2-Aminothiazole Scaffold: A Privileged Structure in Kinase Inhibitor Design
The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and inflammatory diseases. Its rigid structure and capacity for diverse substitutions allow it to form key interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole-based kinase inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative Kinase Inhibitory Activity
The versatility of the 2-aminothiazole scaffold is evident in its ability to be tailored to inhibit a wide range of kinases. The following table summarizes the inhibitory activities (IC50) of representative 2-aminothiazole derivatives against several key kinase targets. This data highlights how modifications to the core structure influence potency and selectivity.
| Compound/Drug Name | R1 (at 2-amino position) | R2 (at C4 of thiazole) | R3 (at C5 of thiazole) | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | 2-chloro-6-methylphenyl | H | -C(O)NH-(2-chloro-6-methylphenyl) | Bcr-Abl | <1 | [1][2] |
| Src | 0.5 | [1][2] | ||||
| Lck | 1 | [3] | ||||
| c-Kit | 5 | [4] | ||||
| Compound 8n | Pyridinyl derivative | H | Complex amide | CHK1 | 4.25 | [5][6] |
| Aurora Inhibitor A | 4-morpholinophenylamino-pyrimidinyl | 4-methyl | H | Aurora A | 79 | [7] |
| Aurora Inhibitor B | 4-morpholinophenylamino-pyrimidinyl | H | 5-bromo | Aurora A | 140 | [7] |
| ITK Inhibitor 2 | Substituted phenyl | H | -(thiomethyl)aryl | Itk | Potent (specific IC50 not provided in abstract) | [8] |
| CK2 Inhibitor 27 | 4-benzoic acid derivative | 4-naphthalen-2-yl | H | CK2α (allosteric) | 600 | [9] |
Note: The inhibitory activities are highly dependent on the specific assay conditions. The data presented here is for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The SAR of 2-aminothiazole kinase inhibitors is a complex interplay of substitutions at three key positions: the 2-amino group, and the C4 and C5 positions of the thiazole ring.
-
2-Amino Group (R1): This position is critical for establishing hydrogen bonds with the hinge region of the kinase ATP-binding site. Typically, a substituted aryl or heteroaryl ring at this position, as seen in Dasatinib, is essential for high-potency inhibition.[1][2] The nature of this substituent significantly impacts kinase selectivity.
-
C4 Position (R2): The C4 position can accommodate a variety of substituents that can interact with a hydrophobic pocket in the kinase domain. For instance, in some Aurora kinase inhibitors, a methyl group at this position is favorable for activity.[7]
-
C5 Position (R3): Substituents at the C5 position often extend towards the solvent-exposed region of the ATP-binding pocket. This position is frequently modified to enhance solubility, and pharmacokinetic properties, and to gain additional interactions. The carboxamide group in Dasatinib is a prime example of a C5 modification that contributes to its potent activity.[1]
Experimental Protocols
To ensure the reproducibility and comparability of SAR data, standardized and well-detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of 2-aminothiazole kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This assay is a common method to determine the IC50 value of a compound against a specific kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 2-aminothiazole derivative) in DMSO.
-
Dilute the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP to their final concentrations in the kinase reaction buffer. The ATP concentration is often set at or near the Km for the specific kinase.[10][11]
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compound to the appropriate wells.
-
Add the diluted kinase to all wells and incubate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.[10]
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[10]
-
-
Detection:
-
Stop the reaction by adding a detection solution containing an antibody that specifically recognizes the phosphorylated substrate.[10]
-
Incubate to allow for the antibody to bind to the phosphorylated substrate.
-
-
Data Analysis:
-
Measure the signal (e.g., TR-FRET ratio) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[11]
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by kinase inhibitors.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the 2-aminothiazole inhibitor and incubate for a specified period (e.g., 48-72 hours).[14]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blotting for Phosphoprotein Analysis
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insight into how a kinase inhibitor exerts its effects.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the kinase inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding. For phospho-protein detection, milk is often avoided as it contains phosphoproteins.[16]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).[17]
-
Signaling Pathway Context
2-aminothiazole kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in cancer. A common target class is Receptor Tyrosine Kinases (RTKs), which initiate downstream signaling cascades upon ligand binding.
This guide provides a foundational understanding of the SAR of 2-aminothiazole kinase inhibitors. The presented data and protocols offer a framework for researchers to design and evaluate novel compounds based on this versatile and clinically important scaffold. Further research will undoubtedly continue to refine our understanding of the subtle structural modifications that govern the potency and selectivity of these powerful therapeutic agents.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unraveling Structure-Activity Relationships: A Comparative Guide to 3D-QSAR Analysis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides a comprehensive comparison of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses focused on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry.
This publication delves into the application of powerful computational techniques, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to elucidate the structural requirements for antimicrobial activity within this class of compounds. By presenting key quantitative data, detailed experimental protocols, and intuitive visualizations, this guide aims to equip researchers with the knowledge to effectively leverage these methodologies in their own drug discovery endeavors.
Comparative Analysis of 3D-QSAR Models
The predictive power of 3D-QSAR models is a critical determinant of their utility in guiding lead optimization. Below is a summary of the statistical parameters obtained from CoMFA and CoMSIA studies on a series of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, providing a direct comparison of their performance.[1]
| Statistical Parameter | CoMFA Model | CoMSIA Model | Description |
| q² (Cross-validated correlation coefficient) | 0.607[2][3] | 0.516[2][3] | Indicates the predictive ability of the model within the training set. |
| r² (Non-cross-validated correlation coefficient) | 0.934[2][3] | 0.960[2][3] | Represents the goodness of fit of the model to the training data. |
| Predicted r² (r²_pred) | 0.713[2][3] | 0.939[2][3] | Measures the predictive power of the model for an external test set. |
| Standard Error of Estimate (SEE) | 0.041[4] | 0.065[4] | Reflects the absolute error of the predictions. |
| F-value | 1316.074[4] | 520.302[4] | Indicates the statistical significance of the model. |
Key Insights:
-
Both CoMFA and CoMSIA models demonstrate robust predictive capabilities, as indicated by their high r² and respectable q² values.[2][3]
-
The CoMSIA model, in this specific study, showed a notably higher predictive correlation coefficient (r²_pred) for the external test set, suggesting a superior ability to predict the activity of new, untested compounds.[2][3]
-
The CoMFA model is based on steric and electrostatic fields, while the CoMSIA model additionally incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship.[2][3]
Experimental Protocols: A Blueprint for 3D-QSAR Analysis
Reproducibility and methodological rigor are the cornerstones of scientific research. This section outlines the key experimental protocols employed in the 3D-QSAR analysis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives.
Molecular Modeling and Alignment
The initial and most critical step in 3D-QSAR is the generation of reliable 3D structures of the molecules and their alignment.[1]
-
Software: SYBYL-X 2.0 software is commonly utilized for these tasks.
-
Structure Generation: The 3D structures of the synthesized derivatives are sketched and subsequently optimized using the Tripos force field with the Gasteiger-Hückel charge calculation method. The optimization is typically performed until a convergence criterion of 0.005 kcal/mol Å is reached.
-
Alignment: The alignment of the molecules is a crucial step that significantly influences the outcome of the analysis. A common substructure, in this case, the ethyl 2-amino-4-methylthiazole-5-carboxylate core, is used as the template for aligning the entire dataset.
CoMFA and CoMSIA Field Calculations
Once the molecules are aligned, the steric and electrostatic fields (for CoMFA) and similarity indices (for CoMSIA) are calculated.
-
Grid Box: A 3D grid box is generated around the aligned molecules.
-
Probe Atom: A probe atom (typically a sp³ hybridized carbon with a +1 charge) is used to calculate the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) fields at each grid point.
-
CoMSIA Descriptors: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices. A Gaussian function is used to describe the distance dependence of these interactions.
Statistical Analysis: Partial Least Squares (PLS)
Partial Least Squares (PLS) is the statistical method of choice for correlating the 3D field data with the biological activity values.[4]
-
Leave-One-Out (LOO) Cross-Validation: This method is used to assess the internal predictive ability of the model (q²). In this process, one molecule is removed from the dataset, the model is rebuilt, and the activity of the removed molecule is predicted. This is repeated for all molecules in the training set.
-
Non-Cross-Validation Analysis: A final model is generated using all molecules in the training set to obtain the conventional correlation coefficient (r²).
-
External Validation: The predictive power of the generated model is assessed using an external test set of compounds that were not used in the model generation. The predictive r² (r²_pred) is calculated based on the predicted activities of the test set molecules.
Visualizing the Path to Discovery
To better illustrate the workflow and logical connections within a 3D-QSAR study, the following diagrams have been generated using Graphviz.
Caption: Workflow of a typical 3D-QSAR study.
Caption: Hierarchy of QSAR methodologies.
Conclusion
The 3D-QSAR analysis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives provides a powerful framework for understanding the structural determinants of their antimicrobial activity.[1] Both CoMFA and CoMSIA models have proven to be valuable tools in this regard, with the CoMSIA model offering a more nuanced view of the molecular interactions driving biological response.[2][3] By following rigorous experimental protocols and leveraging the predictive power of these computational methods, researchers can accelerate the design and synthesis of novel, more potent antimicrobial agents. This comparative guide serves as a valuable resource for those seeking to apply 3D-QSAR methodologies to their own research, ultimately contributing to the advancement of drug discovery.
References
Unveiling the Potential: A Comparative Guide to Novel 2-Aminothiazole Derivatives as Antimicrobial and Antifungal Agents
For Immediate Release
In the persistent battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with the potential to yield effective antimicrobial and antifungal agents. Among these, 2-aminothiazole derivatives have emerged as a promising class of compounds, demonstrating significant activity against a wide spectrum of pathogens. This guide provides a comprehensive comparison of novel 2-aminothiazole derivatives, presenting their antimicrobial and antifungal efficacy alongside established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The 2-aminothiazole core is a versatile heterocyclic structure that has been a cornerstone in the development of various therapeutic agents.[1][2] Its derivatives have attracted considerable attention due to their broad range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and even anticancer properties.[3][4] The adaptability of the 2-aminothiazole ring allows for chemical modifications that can enhance its biological activity and pharmacokinetic properties.[3]
Performance Comparison of 2-Aminothiazole Derivatives
The antimicrobial and antifungal potency of 2-aminothiazole derivatives is intrinsically linked to the nature and position of their substituents. The following tables summarize the in vitro activity of selected novel derivatives against various bacterial and fungal strains, benchmarked against standard antimicrobial agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Novel 2-Aminothiazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Klebsiella pneumoniae | Reference |
| SMB-1 | Comparable to Ampicillin | Comparable to Ampicillin | Comparable to Ampicillin | Comparable to Ampicillin | [5] |
| SMB-2 | Comparable to Ampicillin | Comparable to Ampicillin | Comparable to Ampicillin | Not Reported | [5] |
| SMB-6 | Comparable to Ampicillin | Comparable to Ampicillin | Comparable to Ampicillin | Comparable to Ampicillin | [5] |
| SMB-6a | Not Reported | Not Reported | Comparable to Ampicillin | Comparable to Ampicillin | [5] |
| Ampicillin (Standard) | Standard | Standard | Standard | Standard | [5] |
Table 2: Antifungal Activity of Novel 2-Aminothiazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| SMB-1 | Good activity | Comparable to Miconazole | [5] |
| SMB-6 | Good activity | Not Reported | [5] |
| Miconazole Nitrate (Standard) | Standard | Standard | [5] |
Delving into the Mechanism of Action
While the exact mechanism of action can vary depending on the specific derivative, molecular docking studies suggest that some 2-aminothiazole derivatives may exert their antibacterial effects by inhibiting enzymes crucial for bacterial cell wall synthesis, such as MurB.[6] For their antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis, is a proposed mechanism.[6]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Reaction)
A common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[7][8] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.
General Procedure:
-
A mixture of the appropriate α-haloketone and the corresponding thiourea derivative is prepared.[8]
-
The reaction is typically carried out in a suitable solvent such as ethanol or tetrahydrofuran.[7][8]
-
The reaction mixture is often refluxed for a specific duration to facilitate the cyclization and formation of the 2-aminothiazole ring.[9]
-
The resulting product is then isolated, purified (e.g., by recrystallization), and characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry.[10]
Antimicrobial and Antifungal Susceptibility Testing
The in vitro antimicrobial and antifungal activities of the synthesized compounds are commonly determined using the following methods:
1. Agar Well Diffusion Method: This method provides a qualitative assessment of the antimicrobial activity.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.
-
Seeding of Agar Plates: Molten and cooled agar medium is seeded with the microbial inoculum and poured into sterile Petri dishes.
-
Well Preparation and Sample Addition: Wells are created in the solidified agar using a sterile cork borer. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.[10]
2. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) quantitatively.[6][11]
-
Preparation of Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Visualizing the Scientific Process
To better illustrate the experimental workflows and conceptual relationships, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and antimicrobial screening of novel 2-aminothiazole derivatives.
Caption: Proposed mechanisms of action for the antibacterial and antifungal activity of 2-aminothiazole derivatives.
Conclusion
The exploration of novel 2-aminothiazole derivatives continues to be a fertile ground for the discovery of new antimicrobial and antifungal agents. The data presented in this guide highlights the potential of this chemical class to address the growing challenge of microbial resistance. Further research, including lead optimization and in-depth mechanistic studies, is warranted to translate these promising in vitro findings into clinically effective therapeutics. The detailed experimental protocols and visual representations provided herein are intended to facilitate these future research endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2-Aminothiazole-Based Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several approved drugs.[1][2] In the landscape of oncology, derivatives of 2-aminothiazole have emerged as a promising class of therapeutics, demonstrating significant potential in both preclinical and clinical settings. These compounds exert their anticancer effects through the modulation of various cellular processes, most notably by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[3][4]
This guide provides an objective comparison of the in vitro and in vivo performance of selected 2-aminothiazole-based compounds, supported by experimental data from peer-reviewed literature. It further details the methodologies for key experimental assays and visualizes critical signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Data Presentation: A Comparative Analysis of Efficacy
The therapeutic potential of 2-aminothiazole derivatives is underscored by their potent activity in both cellular and whole-organism models of cancer. The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of representative compounds from this class, offering a comparative snapshot of their performance.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The data below is compiled from various studies to illustrate the activity of different 2-aminothiazole derivatives across a range of human cancer cell lines.
| Compound/Derivative | Target(s) | Cancer Cell Line | IC50 Value |
| Dasatinib | BCR-ABL, SRC family kinases | K562 (Leukemia) | < 1 µM |
| MCF-7 (Breast Cancer) | < 1 µM | ||
| HT-29 (Colon Cancer) | < 1 µM | ||
| AT7519 | CDK inhibitor | HCT116 (Colon Cancer) | Target inhibition noted |
| Compound 27 | Not Specified | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[5] |
| A549 (Lung Cancer) | Strong antiproliferative activity[5] | ||
| Compound 20 | Not Specified | H1299 (Lung Cancer) | 4.89 µM[2] |
| SHG-44 (Glioma) | 4.03 µM[2] | ||
| Compound 10 | Not Specified | HT29 (Colon Cancer) | 2.01 µM[5] |
| Compound 28 | Not Specified | HT29 (Colon Cancer) | 0.63 µM[5] |
| Compounds 23 and 24 | Not Specified | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[5] |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[5] | ||
| TH-39 | Not Specified | K562 (Leukemia) | 0.78 µM[2] |
| Compound 88 | DHFR inhibitor | HS 578T (Breast Cancer) | 0.8 µM[6] |
In Vivo Antitumor Efficacy
The translation of in vitro potency to in vivo therapeutic benefit is a critical step in drug development. The following table summarizes the antitumor activity of selected 2-aminothiazole derivatives in xenograft mouse models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| AT7519 | HCT116 & HT29 Colon Cancer | Nude Mice | 9.1 mg/kg, twice daily, i.p. | Tumor regression observed[7] |
| AT7519 | MYCN-amplified Neuroblastoma | NMRI (nu/nu) mice | 15 mg/kg/day for 5 days | Dose-dependent inhibition[7] |
| Compound 1a | Not Specified | Xenograft Mouse Model | Not Specified | Promising anti-cancer activity[8] |
| Compound 19 | HCT116 Colon Carcinoma | Nude Mice | 50 mg/kg, daily, i.p. | 65%[9] |
| Compound 25a | PC-3 Prostate Cancer | Mouse Xenograft Model | 30 mg/kg | 49.0%[5] |
| Derivative 34 | S180 Homograft Model | Mice | Not Specified | Successful tumor growth inhibition[5] |
Key Signaling Pathways and Mechanisms of Action
2-Aminothiazole derivatives often function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.
Caption: Dasatinib inhibits BCR-ABL and SRC family kinases, blocking downstream pro-survival pathways.
Caption: Inhibition of Aurora kinases by 2-aminothiazoles disrupts mitosis, leading to cell death.
Caption: 2-aminothiazole inhibitors block VEGFR-2 signaling, a key driver of tumor angiogenesis.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the anticancer properties of 2-aminothiazole-based compounds.
General Experimental Workflow for In Vitro Anticancer Evaluation
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
In Vitro Assays
1. MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
4. Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay)
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the recombinant kinase (e.g., VEGFR-2), a specific substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: The 2-aminothiazole compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a specific temperature for a set time, allowing the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ATP consumed is quantified. Luminescence-based assays, such as the Kinase-Glo™ assay, are commonly used, where a decrease in luminescence indicates kinase activity (ATP consumption). The IC50 value is determined from the dose-inhibition curve.[10]
In Vivo Xenograft Model
This model is a cornerstone of preclinical oncology research for evaluating the efficacy of anticancer agents in a living organism.[11]
-
Cell Line and Animal Model: A human cancer cell line (e.g., A549, HCT116) is selected. Immunodeficient mice (e.g., athymic nude or NOD-SCID mice) are used to prevent rejection of the human tumor cells.[12]
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of the mice.[11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into control (vehicle) and treatment groups.[11]
-
Drug Administration: The 2-aminothiazole compound is administered to the treatment groups according to a specific dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[11]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated group to the control group. Tissues may also be collected for pharmacodynamic and biomarker analysis.[11]
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 2-Aminothiazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various 2-aminothiazole-based kinase inhibitors against a panel of key oncogenic kinases. The data presented is compiled from peer-reviewed scientific literature and is intended to aid researchers in the selection and development of next-generation kinase-targeted therapies.
Data Presentation: Comparative Efficacy of 2-Aminothiazole Kinase Inhibitors
The following table summarizes the in vitro potency of selected 2-aminothiazole-based kinase inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| Dasatinib (BMS-354825) | Src family kinases, BCR-ABL | <1 - 15 | Nanomolar to subnanomolar potencies in cellular assays | [1] |
| Lck | - | ED50 ~5 mg/kg (in mice for IL-2 inhibition) | [1] | |
| Ponatinib | BCR-ABL (including T315I mutant) | Varies by mutant | Potent activity against T315I mutant | [2] |
| Compound 29 | Aurora A | 79 | High kinase selectivity | [3] |
| Compound 30 | Aurora A | 140 | High kinase selectivity | [3] |
| Compound 31 | Aurora A, Aurora B | Ki = 8.0, Ki = 9.2 | Significant cytotoxic effects on cancer cell lines | [3] |
| Compound 7 | CK2α | 3,400 | Favorable selectivity profile | [4] |
| Compound 27 | CK2α | 600 | EC50 = 5 µM (786-O renal cell carcinoma cells) | [5] |
| Compound 9 | VEGFR-2 | 400 | GI50 = 3.51 µM (Leukemia), 5.15 µM (Prostate cancer) | [6] |
| Compound 20 | - | - | IC50 = 4.89 µM (H1299), 4.03 µM (SHG-44) | [6] |
| Compounds 23 & 24 | - | - | IC50 = 0.51 & 0.57 mM (HepG2), 0.309 & 0.298 mM (PC12) | [6] |
| KY-05009 | TNIK, MLK1 | 9, 18 | Inhibits EMT in A549 cells | [6] |
| Dasatinib Analog (12m) | pan-Src | Nanomolar to subnanomolar | Oral efficacy in murine inflammation models | [1] |
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition and the methods used to assess it, the following diagrams illustrate a simplified signaling pathway and the general workflows of key experimental assays.
Caption: Simplified kinase signaling pathway and point of inhibition.
Caption: General workflow for biochemical and cell-based assays.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to assess the efficacy of kinase inhibitors.
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
a) LanthaScreen® Eu Kinase Binding Assay [7][8][9]
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase active site.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. FRET occurs when both are bound. A test compound that displaces the tracer will disrupt FRET.
-
General Protocol:
-
Add test compound to a 384-well plate.
-
Add a mixture of the target kinase and the Eu-labeled antibody.
-
Add the Alexa Fluor® 647-labeled tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The decrease in the FRET signal is proportional to the inhibitor's binding affinity, from which an IC50 value can be calculated.
b) ADP-Glo™ Kinase Assay [10][11][12]
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a light signal.
-
General Protocol:
-
Perform the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity. IC50 values are determined by measuring the reduction in signal in the presence of the inhibitor.
Cell-Based Assays
These assays evaluate the effect of an inhibitor on kinase activity and cellular processes within a living cell.
a) Ba/F3 Cell Proliferation Assay [13][14][15][16][17]
This assay is commonly used to assess the cellular potency of inhibitors against oncogenic kinases.
-
Principle: The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival. When transfected to express an oncogenic kinase, the cells become IL-3 independent and rely on the kinase for proliferation. Inhibition of the kinase leads to a loss of cell viability.
-
General Protocol:
-
Seed Ba/F3 cells expressing the target kinase in a 96-well plate in the absence of IL-3.
-
Add serial dilutions of the test inhibitor.
-
Incubate for 48-72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
-
Data Analysis: The reduction in cell viability is used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
b) Cellular Thermal Shift Assay (CETSA®) [18][19][20][21][22]
This method verifies the direct binding of an inhibitor to its target protein within intact cells.
-
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.
-
General Protocol:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Heat the cells at a specific temperature for a set time (e.g., 3-8 minutes).
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein remaining using methods like Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the inhibitor confirms target engagement. Isothermal dose-response experiments can determine the cellular potency of the inhibitor.
This guide provides a foundational comparison of 2-aminothiazole-based kinase inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments tailored to their specific research questions. The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective cancer therapies.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for Methyl 2-aminothiazole-5-carboxylate Quantification
Introduction
Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development. Its accurate and precise quantification is crucial for various stages of drug discovery, including pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of validated analytical methods for the quantification of this compound and structurally similar aminothiazole derivatives. The selection of a robust and reliable analytical method is critical for obtaining accurate data, and this document outlines the performance characteristics of different techniques, provides detailed experimental protocols, and includes visual workflows to aid in method selection and implementation.
Comparative Analysis of Validated Methods
The performance of an analytical method is paramount for generating reliable and reproducible data. The following tables summarize key validation parameters for various methods used in the analysis of aminothiazole derivatives. While specific data for this compound is not extensively published, the data presented for a novel aminothiazole derivative (21MAT) offers a strong and relevant baseline for what can be expected.[1]
Quantitative Analysis: Chromatographic Methods
Liquid chromatography, particularly when coupled with UV or mass spectrometry detectors, is the cornerstone for the quantification of this compound in diverse samples. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.[2]
| Parameter | Method 1: HPLC-UV (for a novel aminothiazole derivative) | Method 2: LC-MS/MS (for a novel aminothiazole derivative) | Method 3: GC-MS (for a related aminothiazole derivative) |
| Analyte | Novel Aminothiazole (21MAT) | Novel Aminothiazole (21MAT) | 2-Aminothiazoline-4-carboxylic acid |
| Matrix | Analytical Solutions | Rat Plasma | Urine and Plasma |
| Instrumentation | HPLC with UV Detector | LC-ESI(+)-MS/MS | Gas Chromatograph with Mass Selective Detector |
| Sample Preparation | Direct injection | Protein Precipitation | Solid-Phase Extraction (SPE) and Derivatization |
| Linearity Range | 0.5, 1, and 1.5 mg/mL (concentrations tested)[2] | 1.25–1250 ng/mL[1] | 50-1000 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated, but suitable for mg/mL concentrations. | Not explicitly stated, but linearity extends to 1.25 ng/mL. | 25 ng/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated. | 1.25 ng/mL | Not explicitly stated, but likely ~50 ng/mL. |
| Accuracy | Evaluated and found acceptable.[1] | Evaluated and found acceptable.[1] | Intra- and inter-assay CV < 6%[3] |
| Precision | Evaluated and found acceptable.[1] | Evaluated and found acceptable.[1] | Intra- and inter-assay CV < 6%[3] |
| Recovery | Not applicable for direct injection. | Evaluated and found acceptable.[1] | Not explicitly stated. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are adapted from validated methods for similar aminothiazole compounds and provide a robust starting point for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in samples with relatively high concentrations, such as in bulk drug substance and pharmaceutical formulations.[4]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent reverse-phase column.[1]
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 272 nm.[1]
-
Injection Volume: 10 µL.
2. Sample Preparation (for Analytical Solutions):
-
Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Dissolve the sample to be analyzed in the mobile phase to a known concentration.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices like plasma.[1]
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm) or similar reverse-phase column.[1]
-
Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution.[1]
-
Flow Rate: 1 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for the analyte and an internal standard.[1]
2. Sample Preparation (Protein Precipitation for Plasma Samples):
-
To a 100 µL aliquot of plasma sample, add an internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.[1]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5]
3. Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the analyte in the samples using the calibration curve.
Visualizations
Workflow for Analytical Method Selection
The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: A decision tree for selecting an appropriate analytical method.
General Workflow for LC-MS/MS Bioanalysis
The following diagram illustrates the typical steps involved in the quantification of an analyte in a biological sample using LC-MS/MS.
Caption: Key steps in the bioanalysis of a compound by LC-MS/MS.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Aminothiazole-5-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged pharmacophore found in a multitude of biologically active compounds, including the anti-cancer drug dasatinib.[1][2] Consequently, the development of efficient and scalable synthetic routes to key intermediates like 2-aminothiazole-5-carboxylates and their corresponding amides is of significant interest to the pharmaceutical industry. This guide provides a comparative overview of prominent synthetic strategies, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
Synthetic Strategies Overview
Several methods for the synthesis of 2-aminothiazole-5-carboxylates have been developed, each with its own set of advantages and disadvantages. The most common approaches include the classical Hantzsch thiazole synthesis, modern one-pot procedures, and green microwave-assisted techniques. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and required purity of the final product.[3]
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone in thiazole chemistry, traditionally involving the condensation of an α-halocarbonyl compound with a thiourea derivative.[4][5][6] This two-step approach first requires the synthesis and isolation of an α-halo-β-ketoester, which is then cyclized with thiourea.
One-Pot Synthesis
To improve efficiency and reduce waste, several one-pot modifications of the Hantzsch synthesis have been developed.[4][7][8] These methods typically involve the in situ α-halogenation of a β-ketoester, followed by the addition of thiourea without the need for intermediate purification. This approach is often simpler to perform and can lead to higher overall yields.[7]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[9][10][11] In the context of 2-aminothiazole synthesis, microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles compared to conventional heating methods.[9][10]
Synthesis from Acrylamide Precursors
A more recent and highly efficient approach involves the synthesis of 2-aminothiazole-5-carboxamides from β-ethoxyacrylamide precursors.[1][12] This method is particularly advantageous for large-scale synthesis as it avoids the use of hazardous reagents and protection/deprotection steps, offering high chemoselectivity and excellent yields.[1]
Comparative Data
The following tables summarize quantitative data for the different synthetic routes, allowing for a direct comparison of their performance.
| Route | Starting Materials | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Hantzsch Synthesis (One-Pot) | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | 4 hours | 0 °C to 80 °C | 72% | [7] |
| Microwave-Assisted (Solvent-Free) | Substituted acetophenone, Thiourea | Iodine, NaHSO₄-SiO₂ | 10-15 minutes | Microwave Irradiation | High | [10] |
| From Acrylamide Precursor | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, Thiourea | N-Bromosuccinimide (NBS) | 3 hours | 20-22 °C to 80 °C | 95% | [1] |
| One-Pot (Catalytic) | Acetophenone derivative, Thiourea | Trichloroisocyanuric acid (TCCA), Ca/4-MePy-IL@ZY-Fe₃O₄ | 25 min + reaction time | 80 °C | 85-96% | [8] |
Experimental Protocols
Protocol 1: One-Pot Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[7]
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0 °C, add N-bromosuccinimide (10.5 g, 0.06 mol) portionwise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Add thiourea (3.80 g, 0.05 mol) to the mixture and heat to 80 °C for 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble material.
-
To the filtrate, add aqueous ammonia (8.0 mL).
-
Stir the resulting yellow suspension at room temperature for 10 minutes and then filter.
-
Wash the filter cake with water (3 x 100 mL) and recrystallize from ethyl acetate to yield the final product.
Protocol 2: Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole[10]
-
Grind substituted acetophenone (0.01 mol), thiourea (0.01 mol), and NaHSO₄-SiO₂ catalyst in a pestle and mortar.
-
Transfer the mixture to a 100 mL beaker and irradiate in a microwave oven for 10-15 minutes.
-
Monitor the reaction completion by TLC.
-
Upon completion, the product precipitates. Filter and dry the solid to yield the product. Recrystallize from ethanol if necessary.
Protocol 3: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from an Acrylamide Precursor[1]
-
To a stirred solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.0 g, 21 mmol) in a 1:1 mixture of dioxane and water (40 mL), add N-bromosuccinimide (4.1 g, 23 mmol) portionwise at 0-5 °C.
-
Warm the slurry and stir at 20-22 °C for 3 hours.
-
Add thiourea (1.60 g, 21 mmol) and heat the mixture to 80 °C.
-
After the reaction is complete (monitored by HPLC), cool the mixture to 20-22 °C.
-
Add a 10% aqueous solution of sodium bisulfite (10 mL).
-
Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain the product.
Workflow Visualizations
The following diagrams illustrate the logical workflows of the described synthetic routes.
Caption: Workflow for Hantzsch-based synthesis of 2-aminothiazole-5-carboxylates.
Caption: Workflow for the synthesis from acrylamide precursors.
Caption: Comparison of conventional vs. microwave-assisted synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 9. jusst.org [jusst.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Methyl 2-aminothiazole-5-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-aminothiazole-5-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound may be harmful if ingested, inhaled, or absorbed through the skin and may cause irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required if dust is generated. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Small Spills:
-
Remove all sources of ignition.
-
Dampen the spilled solid material with 60-70% ethanol to prevent dust formation.[1]
-
Carefully transfer the dampened material to a suitable, sealable container for disposal.[1]
-
Use absorbent paper dampened with 60-70% ethanol to clean the spill area.[1]
-
Seal the contaminated absorbent paper in a vapor-tight plastic bag for disposal.[1]
-
Wash the contaminated surface with a soap and water solution.[1]
For Large Spills:
-
Evacuate non-essential personnel from the area.
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Control the spill by preventing it from entering drains or water courses.[2]
-
Follow the cleanup procedures recommended by your EHS office.
III. Disposal Procedure
The primary recommended method for the disposal of this compound is through incineration.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound in a clearly labeled, sealed, and appropriate waste container.
-
Solvent Dissolution (if applicable): For incineration, you may be able to dissolve or mix the material with a combustible solvent.[3] This should be done in a fume hood.
-
Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and scrubber system.[3]
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.[3] Contact your institution's EHS department to ensure compliance with all applicable guidelines.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
